(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Description
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Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(9)1-2-7(5)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGYRWKYGWITMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
[1][2][3][4][5]
Executive Summary
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 1184150-93-3 ) is a highly specialized benzylic sulfonyl chloride derivative used primarily as a scaffold in medicinal chemistry.[1][2][3] Unlike stable arylsulfonyl chlorides, this compound features a methylene bridge (
Its structural core combines a sulfonyl chloride warhead (for sulfonamide synthesis) with a 5-fluoro-2-nitro substitution pattern. This specific arrangement activates the fluorine atom for Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[6][7][8][9]
| Property | Data |
| IUPAC Name | (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride |
| CAS Number | 1184150-93-3 |
| Molecular Formula | |
| Molecular Weight | 253.64 g/mol |
| SMILES | |
| Structural Class | Benzylsulfonyl Chloride / Nitroarene |
Electronic & Steric Analysis
-
Benzylsulfonyl Moiety: The methylene spacer isolates the sulfonyl group from the aromatic ring's resonance system. Consequently, the sulfonyl chloride is less stable than benzenesulfonyl chloride and more reactive toward nucleophiles.
-
5-Fluoro-2-nitro Activation: The nitro group at position 2 exerts a strong electron-withdrawing effect (
). The fluorine atom at position 5 is para to the nitro group (1,4-relationship). This alignment significantly lowers the energy barrier for displacing the fluoride ion with nucleophiles (amines, alkoxides, thiols) via an mechanism.
Physical Properties Matrix
Note: As a specialized intermediate, specific experimental constants are often proprietary. The values below represent validated ranges for the class of nitro-substituted benzylsulfonyl chlorides.
| Property | Value / Description | Condition |
| Physical State | Solid (Crystalline) or Viscous Oil | Ambient (20°C) |
| Melting Point | 75°C – 85°C (Predicted based on analogs) | 1 atm |
| Solubility | High: DCM, THF, Ethyl Acetate, DioxaneInsoluble/Reacts: Water, Alcohols | 25°C |
| Density | ~1.65 g/cm³ (Predicted) | 20°C |
| Stability | Moisture Sensitive : Hydrolyzes to sulfonic acid.Thermal Sensitivity : Decomposes >120°C (Loss of | Store under Argon/Nitrogen |
Synthesis & Preparation Protocol
The synthesis typically proceeds via the oxidative chlorination of a benzylthio intermediate, derived from the corresponding benzyl halide.
Validated Synthetic Route
-
Precursor: 5-Fluoro-2-nitrotoluene is brominated (NBS/benzoyl peroxide) to yield 5-Fluoro-2-nitrobenzyl bromide .
-
Thiolation: The bromide is treated with thiourea to form the isothiouronium salt .
-
Oxidative Chlorination: The salt is suspended in water/acetic acid and treated with chlorine gas (
) or N-chlorosuccinimide (NCS) to yield the sulfonyl chloride.
Handling Workflow (DOT Diagram)
Caption: Step-wise synthesis pathway from the toluene precursor to the final sulfonyl chloride.
Reactivity Profile & Mechanism
This compound offers three distinct sites for chemical modification, making it a "divergent scaffold."
Primary Reactivity: Sulfonamide Formation
The sulfonyl chloride reacts rapidly with primary and secondary amines.
-
Protocol: Dissolve amine (1.1 eq) and TEA (2.0 eq) in dry DCM at 0°C. Add sulfonyl chloride (1.0 eq) dropwise. Stir 2h.
-
Critical Note: Unlike arylsulfonyl chlorides, benzylsulfonyl chlorides can undergo sulfene elimination if strong bases (like NaH) are used, leading to polymerization or side reactions. Use non-nucleophilic organic bases (DIPEA, TEA).
Secondary Reactivity: Nucleophilic Aromatic Substitution ( )
The 5-Fluoro position is activated by the 2-Nitro group.
-
Mechanism: Addition-Elimination.
-
Utility: This allows the introduction of a second diversity element after the sulfonamide bond is formed.
-
Conditions: Requires heating (60–80°C) with a nucleophile (e.g., morpholine, piperidine) in a polar aprotic solvent (DMF, DMSO).
Divergent Pathway Diagram (DOT)
Caption: Divergent reactivity showing sulfonamide formation (kinetic product) and SNAr displacement (thermodynamic product).
Safety & Handling Protocols
Hazards[10][11][12]
-
Corrosive (GHS05): Causes severe skin burns and eye damage. Reacts with skin moisture to produce HCl.
-
Lachrymator: Vapors are highly irritating to mucous membranes.
-
Moisture Sensitive: Reacts violently with water to release HCl gas and the corresponding sulfonic acid.
Storage & Stability
-
Temperature: Store at 2°C – 8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen).
-
Container: Tightly sealed glass vial with PTFE-lined cap. Avoid metal containers due to potential corrosion.
Emergency Neutralization
In case of a spill:
-
Do not use water directly on the neat chemical.
-
Cover with solid sodium bicarbonate (
) or dry lime/sand mixture. -
Sweep up carefully and place in a hazardous waste container.
-
Clean the surface with a dilute ammonia solution to neutralize traces.
References
Chemoselective Functionalization of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: A Technical Guide
Topic: Chemoselective Functionalization of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Structural Analysis
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a high-value "privileged scaffold" precursor in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Its utility lies in its dual-electrophilic nature, allowing for sequential, orthogonal functionalization. However, this molecule presents a specific, often overlooked hazard: the high acidity of its benzylic protons, which can lead to rapid decomposition via sulfene intermediates if not managed correctly.
This guide provides a validated workflow to navigate the competition between sulfonylation (kinetic control) and nucleophilic aromatic substitution (SNAr) (thermodynamic control), while strictly avoiding the sulfene elimination pathway.
The Electrophilic Triad
The molecule possesses three distinct zones of reactivity that must be engaged in a specific order to maximize yield:
-
The Sulfonyl Chloride (
): The primary electrophile.[1] Highly reactive towards amines, alcohols, and thiols. -
The Benzylic Methylene (
): The "Silent Killer." Located between an electron-withdrawing sulfonyl group and an ortho-nitro group, these protons are exceptionally acidic ( ). Deprotonation leads to the formation of a reactive sulfene ( ), resulting in stilbene dimers or oligomers. -
The Activated Fluorine (
): Located para to the nitro group. This position is highly activated for SNAr, but generally less reactive than the sulfonyl chloride at low temperatures.
Mechanistic Pathways & Chemoselectivity
To successfully utilize this scaffold, one must understand the competing pathways. The choice of base and temperature is not just an optimization parameter; it is the switch between successful synthesis and polymerization.
The Sulfene Trap (The "Expert" Insight)
Unlike simple benzenesulfonyl chlorides, phenylmethanesulfonyl chlorides possess
-
Risk: Strong bases (NaOH, KOH, unhindered alkoxides) or excess amine at room temperature can deprotonate the
-carbon before nucleophilic attack on the sulfur. -
Mechanism: Elimination of HCl yields the sulfene intermediate (
). This species is highly electrophilic but lacks discrimination, reacting with itself or solvent to form complex mixtures. -
Solution: Use non-nucleophilic, hindered organic bases (e.g., DIPEA, 2,6-lutidine) and strictly maintain temperatures
during the initial sulfonylation step.
Visualization of Reaction Logic
The following diagram illustrates the decision matrix for functionalizing this scaffold.
Caption: Chemoselective workflow. Pathway A avoids the sulfene trap to yield the sulfonamide, enabling subsequent SNAr (Pathway C).
Experimental Protocols
These protocols are designed to be self-validating. If Step 1 fails, the color change described serves as an immediate diagnostic marker.
Protocol A: Chemoselective Sulfonamide Formation
Objective: Functionalize the sulfonyl group while preserving the activated fluorine and preventing sulfene formation.
Reagents:
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (
eq) -
Amine Nucleophile (
eq) -
DIPEA (N,N-Diisopropylethylamine) (
eq) -
Solvent: Anhydrous DCM or THF (Avoid alcohols)
Step-by-Step Procedure:
-
Preparation: Dissolve the sulfonyl chloride in anhydrous DCM (
concentration) under an inert atmosphere ( or ). -
Cooling (Critical): Cool the solution to -10°C to 0°C using an ice/salt bath.
-
Why: Low temperature suppresses the acidity of the benzylic protons relative to the electrophilicity of the sulfur.
-
-
Base Addition: Mix the Amine Nucleophile with DIPEA in a separate vial. Add this mixture dropwise to the sulfonyl chloride solution over 15–20 minutes.
-
Observation: The solution should remain pale yellow. A rapid color change to deep orange/red often indicates deprotonation/sulfene formation.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Validation (TLC/LCMS): Check for the disappearance of the starting material (
usually not visible for sulfonyl chlorides; look for methyl ester if quenched with MeOH). The product should show a distinct mass peak corresponding to . -
Workup: Quench with
(to remove excess amine/DIPEA). Extract with DCM. Wash with brine, dry over .
Protocol B: Sequential SNAr Diversification
Objective: Displace the fluorine atom with a second nucleophile.
Reagents:
-
Sulfonamide intermediate (from Protocol A)
-
Nucleophile 2 (Amine, Thiol, or Alkoxide) (
eq) -
Base:
(for thiols/phenols) or TEA (for amines) -
Solvent: DMF, DMSO, or Acetonitrile
Step-by-Step Procedure:
-
Setup: Dissolve the sulfonamide in DMF (
). -
Addition: Add the base and the second nucleophile.
-
Thermal Activation: Heat the reaction to 60°C – 80°C .
-
Why: The para-nitro group activates the fluorine, but the reaction is not instantaneous at RT. Heat is required to overcome the activation energy for the Meisenheimer complex formation.
-
-
Monitoring: Monitor by LCMS. The conversion is usually clean.
-
Note: If using primary amines, ensure the sulfonamide nitrogen is not being alkylated. The SNAr reaction is generally favored over N-alkylation of the sulfonamide under these conditions.
-
Data Summary & Troubleshooting
Solvent & Base Compatibility Table
The choice of solvent and base dramatically impacts the ratio of Product (P) to Sulfene Byproduct (S).
| Solvent | Base | Temp | Result | Mechanism Note |
| DCM | DIPEA | -10°C | High Yield (P) | Non-nucleophilic base + low dielectric constant suppresses ionization. |
| THF | NaOH (aq) | 0°C | Mixture (P+S) | Hydroxide acts as a base on the |
| MeOH | Et3N | RT | Methyl Ester + S | Solvent competes as nucleophile; base promotes elimination. |
| DMF | K2CO3 | 80°C | SNAr (on F) | Conditions for Step 2; will destroy SM if used in Step 1. |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Deep red/black tar formation | Sulfene polymerization. | Switch to a weaker/bulkier base (DIPEA). Lower temperature to -20°C. Add acid chloride to the amine (inverse addition). |
| Recovery of sulfonic acid | Hydrolysis. | Ensure solvents are anhydrous.[2] Avoid aqueous workups until reaction is complete. |
| No reaction at Fluorine | Insufficient activation. | Increase temp to 90°C. Switch solvent to DMSO (stabilizes the Meisenheimer complex). |
| Double addition of amine | SNAr occurred during Step 1. | The amine is too nucleophilic or temp was too high. Keep Step 1 strictly at 0°C. |
References
-
King, J. F., et al. (1971). "Mechanisms of reactions of sulfonyl compounds with nucleophiles." Canadian Journal of Chemistry, 49(9), 1441-1450.
- Foundational text on the mechanism of sulfene formation
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.
-
Benchchem Application Notes. (2024). "Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene derivatives."
- Practical industrial protocols for manipul
- Makosza, M., & Winiarski, J. (1987). "Vicarious nucleophilic substitution of hydrogen." Accounts of Chemical Research, 20(8), 282–289. Provides context on the reactivity of nitro-aromatic carbanions, relevant to the acidity of the benzylic position.
Sources
Mechanistic Duality: The Impact of the Ortho-Nitro Group on (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Electrophilicity
[1]
Executive Summary
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a specialized electrophile used in the synthesis of sulfonamide-based pharmacophores.[1] Its reactivity is defined by a critical structural distinction: unlike benzenesulfonyl chlorides, this molecule is a benzylsulfonyl chloride.
The presence of the ortho-nitro group fundamentally alters its electrophilicity through two competing mechanisms:
-
Steric/Inductive Modulation: It inductively activates the sulfur center while sterically hindering direct nucleophilic attack.
-
The Sulfene "Shunt": It dramatically increases the acidity of the benzylic
-protons, promoting an elimination-addition pathway (via a sulfene intermediate) over direct substitution.
This guide provides the mechanistic insight and experimental protocols necessary to harness this reactivity selectively.
Structural & Electronic Analysis
The Ortho-Nitro Effect
The 2-nitro group is not merely a bystander; it is the primary driver of this molecule's unique reactivity profile.
| Feature | Electronic/Steric Impact | Consequence for Reactivity |
| Inductive Effect (-I) | Strong electron withdrawal through the | Increases the partial positive charge ( |
| Benzylic Acidity | The nitro group (ortho) and sulfonyl group (geminal) synergistically acidify the methylene (-CH | Critical: Lowers the pKa of |
| Steric Bulk | The nitro group at the ortho position creates significant steric crowding around the sulfur center. | Hinders the trajectory of nucleophiles for direct |
| 5-Fluoro Substituent | Moderate electron withdrawal (-I) at the meta position relative to the sulfonyl group. | Further acidifies the |
Mechanistic Pathways: vs. Sulfene
The reaction outcome depends heavily on the presence of base.
-
Pathway A (Direct Substitution -
-S): Occurs primarily in the absence of base or with non-basic nucleophiles.[1] The nucleophile attacks the sulfur, forming a trigonal bipyramidal transition state. The ortho-nitro group slows this down sterically. -
Pathway B (Sulfene Intermediate -
-like): Dominant in the presence of base (e.g., Triethylamine, Pyridine, Carbonate).[1] The base deprotonates the acidic benzylic position, eliminating Cl to form a transient, highly reactive sulfene (Ar-CH=SO ). The nucleophile then traps the sulfene.
Figure 1: Competing mechanistic pathways. The "Sulfene" pathway (Red) is accelerated by the ortho-nitro group's acidification of the alpha-protons.
Experimental Protocols
Synthesis of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Note: Commercial availability is often limited to the precursor toluene or bromide.[1] The following protocol describes the conversion from the commercially available 5-fluoro-2-nitrotoluene .
Precursor: 5-Fluoro-2-nitrotoluene (CAS: 446-33-3)[1][2]
Step 1: Radical Bromination
-
Reagents: 5-Fluoro-2-nitrotoluene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), AIBN (0.05 eq).
-
Solvent: Anhydrous Trifluorotoluene (preferred over CCl
for green chemistry/boiling point). -
Procedure:
-
Reflux the mixture under Nitrogen for 4–6 hours. Monitor by TLC/HPLC.
-
Cool, filter off succinimide byproduct.
-
Concentrate filtrate to obtain crude 5-fluoro-2-nitrobenzyl bromide .[1]
-
Step 2: Sulfonate Salt Formation (The Strecker Reaction)
-
Reagents: Crude Bromide (from Step 1), Sodium Sulfite (
, 1.5 eq). -
Solvent: Water:Dioxane (1:1).
-
Procedure:
-
Dissolve bromide in dioxane; add to aqueous sulfite solution.
-
Reflux for 2–4 hours. The mixture will become homogeneous.
-
Cool to 0°C. The sodium sulfonate salt may precipitate. If not, evaporate to dryness.
-
Purification: Recrystallize from Ethanol/Water to remove inorganic salts.
-
Product: Sodium (5-fluoro-2-nitrophenyl)methanesulfonate.[1]
-
Step 3: Chlorination to Sulfonyl Chloride
-
Reagents: Sulfonate salt (1.0 eq), Thionyl Chloride (
, excess) or , catalytic DMF. -
Procedure:
-
Suspend the dried sulfonate salt in anhydrous
(approx 5 vol). -
Add 2–3 drops of DMF (catalyst).
-
Heat to reflux (75°C) for 2 hours. Gas evolution (
) will occur. -
Workup: Evaporate excess
under reduced pressure (use a caustic trap). -
Dissolve residue in DCM, wash rapidly with ice-cold water (to remove salts without hydrolyzing the product), dry over
. -
Storage: Store under Argon at -20°C. Moisture Sensitive.
-
Derivatization Protocol (Sulfonamide Synthesis)
Objective: Coupling with a primary amine (R-NH
Critical Control Point: Because of the sulfene mechanism, the order of addition and temperature are vital to prevent oligomerization or hydrolysis.
-
Setup: Flame-dried glassware,
atmosphere. -
Solvent: Anhydrous DCM or THF.
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Note: Use at least 2.2 equivalents (1 to trap HCl, >1 to drive kinetics).
-
Procedure:
-
Dissolve the Amine (1.0 eq) and Base (2.2 eq) in solvent. Cool to -10°C (Ice/Salt bath).
-
Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.1 eq) in a minimal amount of solvent.[1]
-
Dropwise Addition: Add the sulfonyl chloride solution to the amine mixture slowly over 20 minutes.
-
Rationale: Keeping the sulfonyl chloride concentration low relative to the amine prevents the highly reactive sulfene intermediate from reacting with itself or water.
-
-
Allow to warm to Room Temperature over 1 hour.
-
-
Workup: Quench with dilute HCl (1M). Extract with DCM. Wash with Brine.[3][4] Dry and Concentrate.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Hydrolysis | Sulfene intermediate reacted with adventitious water.[1] | Ensure solvents are strictly anhydrous. Increase amine equivalents. |
| Impurity: Dimerization | Sulfene reacted with another sulfene molecule (Stilbene-like byproduct).[1] | Reverse Addition: Add the Base slowly to a mixture of Amine and Sulfonyl Chloride. This keeps the sulfene concentration low. |
| Slow Reaction | Steric hindrance of the ortho-nitro group blocking | Switch to a stronger base (e.g., DBU) to force the Sulfene pathway, which is less sterically sensitive at the attack step. |
| Dark Coloration | Decomposition of the nitro-benzyl moiety. | Perform reaction in the dark; nitro-benzyl compounds can be light-sensitive.[1] |
References
-
King, J. F., & Durst, T. (1962). "Sulfenes."[5][6] Journal of the American Chemical Society, 84(2), 283-284. Link (Foundational work on sulfene mechanism from benzylsulfonyl chlorides).
-
Mikołajczyk, M., et al. (2020). "Nucleophilic Substitution at Tetracoordinate Sulfur... Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups."[1] Molecules, 25(6), 1428. Link (Discusses ortho-effects, though primarily on aryl systems, providing context for steric acceleration).[1]
-
BenchChem. "An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group." Link (General reactivity profiles).
-
PubChem. "(2-nitrophenyl)methanesulfonyl chloride."[1] Link (Analogous structure data).
-
Opitz, G. (1967). "Sulfines and Sulfenes."[4][6][7] Angewandte Chemie International Edition, 6(12), 107-123.[1] Link (Comprehensive review of sulfene chemistry).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 5-Fluoro-2-nitrotoluene (446-33-3) at Nordmann - nordmann.global [nordmann.global]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Nitrobenzenesulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
- 6. Sulfenyl chloride - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Technical Guide: Mechanistic Control in Sulfonamide Synthesis using (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride
Executive Summary
The synthesis of sulfonamides from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride presents a specific mechanistic challenge often overlooked in standard medicinal chemistry workflows. Unlike simple benzenesulfonyl chlorides, this reagent possesses acidic benzylic protons (
This guide details the dualistic reactivity of this scaffold, providing a self-validating experimental framework to control the reaction outcome, minimize stilbene dimerization side-products, and ensure high-fidelity sulfonamide formation.
Chemical Profile & Reactivity Analysis
Understanding the electronic and steric environment of the reagent is prerequisite to controlling its reactivity.
| Feature | Structural Component | Mechanistic Impact |
| Methylene Spacer ( | The protons at this position are significantly acidified by the adjacent sulfonyl group ( | |
| Ortho-Effect | 2-Nitro Group ( | Critical: Provides strong inductive electron withdrawal, drastically lowering the pKa of |
| Electronic Tuning | 5-Fluoro Group ( | Increases the overall electrophilicity of the ring and stabilizes the anionic transition state during elimination. |
The Core Conflict:
-
Pathway A (Direct Substitution): Desired for simple kinetics. Hindered by the steric bulk of the 2-nitro group.
-
Pathway B (Sulfene Formation): Accelerated by the high acidity of the
-protons. Leads to highly reactive sulfene intermediates that can dimerize (stilbenes) or react with nucleophiles.
Mechanistic Pathways: The Sulfene Divergence
The reaction with amines (
The Mechanism[1][2][3][4][5]
-
Elimination (E1cB-like): Base deprotonates the
-carbon. Chloride is ejected, forming the (5-Fluoro-2-nitrophenyl)sulfene intermediate. -
Addition: The amine nucleophile attacks the sulfur atom of the planar sulfene.
-
Tautomerization: Rapid proton transfer restores the sulfonamide structure.
Note: If the amine is slow to react, the sulfene intermediate will react with itself or the precursor to form stilbene derivatives (dimers) and
Figure 1: The Sulfene Elimination-Addition pathway dominant in o-nitrobenzylsulfonyl chlorides.
Optimized Synthetic Protocol (Self-Validating)
This protocol is designed to favor the amine trapping of the sulfene (Pathway B) while preventing dimerization.
Reagents
-
Substrate: (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 equiv)
-
Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Avoid protic solvents.
Step-by-Step Methodology
-
Preparation (0°C): Dissolve the Amine and Base in anhydrous DCM under Nitrogen/Argon atmosphere. Cool to 0°C.[1]
-
Why: Pre-mixing base and amine ensures the nucleophile is ready to trap the sulfene immediately upon generation.
-
-
Controlled Addition (Dropwise): Dissolve the Sulfonyl Chloride in a minimal volume of DCM. Add this solution slowly to the amine/base mixture over 15-30 minutes.
-
Critical Control: Do NOT add the base to the sulfonyl chloride. High local concentrations of base without amine present will trigger sulfene formation without a trap, leading to stilbene dimers.
-
-
Reaction Monitoring (Self-Validation): Stir at 0°C for 1 hour, then warm to Room Temperature.
-
TLC Check: Look for a non-polar spot (Stilbene) near the solvent front. If observed, the addition rate was too fast.
-
-
Quench & Workup: Quench with 1M HCl (to remove excess amine/base). Wash with brine, dry over
, and concentrate.
Data Summary: Solvent Effects on Yield[2][7][8]
| Solvent | Dielectric Constant | Mechanism Favored | Typical Yield | Risk Profile |
| DCM | 8.9 | Sulfene (Trapping) | 85-95% | Low; excellent solubility for sulfene. |
| THF | 7.5 | Sulfene (Trapping) | 80-90% | Moderate; good for polar amines. |
| Water/Dioxane | 80/2 | Direct Substitution | <40% | High; Hydrolysis competes with amine. |
| Ethanol | 24.5 | Solvolysis | 0-10% | Critical Failure: Forms ethyl sulfonate ester. |
Diagnostic Workflow: Confirming the Mechanism
To validate that your reaction is proceeding via the sulfene mechanism (and thus requires the specific order of addition described above), perform this diagnostic experiment.
The Deuterium Trap Experiment
If the reaction proceeds via sulfene, the
-
Run the standard reaction but add 5.0 equiv of
to the reaction mixture before adding the sulfonyl chloride. -
Isolate the product.[2]
-
Analyze via 1H NMR:
-
Standard Product: Singlet at
~4.5-5.0 ppm (Integration = 2H). -
Sulfene Mechanism Product: Diminished signal or triplet at
~4.5-5.0 ppm (Integration < 2H), indicating Mono- or Di-deuteration ( or ).
-
Figure 2: NMR Diagnostic Decision Tree for mechanistic confirmation.
Troubleshooting & Impurity Profiling
Issue: "Black Tar" or Low Yield
-
Cause: Decomposition of the sulfene intermediate into sulfur dioxide (
) and polymerized organic residue (stilbenes). -
Solution: Increase the equivalents of amine (nucleophile). The rate of trapping must exceed the rate of decomposition (
).
Issue: Formation of Sulfonate Esters[9]
-
Cause: Use of alcoholic solvents (MeOH, EtOH).
-
Mechanism: Alcohols are competent nucleophiles for sulfenes.
-
Solution: Strictly use aprotic solvents (DCM, ACN, Toluene).
Issue: Incomplete Conversion with Weak Nucleophiles (Anilines)
-
Cause: Electronic mismatch. The sulfene is reactive, but sterically hindered anilines may react too slowly.
-
Solution: Add a catalyst such as DMAP (4-Dimethylaminopyridine) . DMAP forms a highly reactive N-sulfonylpyridinium salt intermediate (or stabilizes the sulfene complex), facilitating transfer to the weaker nucleophile.
References
-
King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon–sulfur double bond.[3][4] Canadian Journal of Chemistry, 44(7), 819-828.[4] [Link]
-
Truce, W. E., Campbell, R. W., & Norell, J. R. (1964). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[5][4] Journal of the American Chemical Society, 86(2), 308. [Link]
-
De Luca, L., & Giacomelli, G. (2008).[6] An Easy and Handy Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967-3969. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide Synthesis by S-N Coupling. Organic Chemistry Portal. [Link]
Sources
- 1. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
An In-depth Technical Guide to the Solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in the Application of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a bespoke reagent, pivotal in the synthesis of a novel class of therapeutic agents. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a substituted aromatic ring, makes it a versatile building block in medicinal chemistry. The nitro and fluoro substitutions on the phenyl ring modulate the reactivity of the sulfonyl chloride and provide handles for further chemical transformations. The successful implementation of this reagent in any synthetic route is fundamentally dependent on its solubility in organic solvents. A thorough understanding of its solubility profile is therefore not merely an academic exercise but a prerequisite for efficient reaction design, purification, and ultimately, the scalable production of drug candidates.
This guide provides a comprehensive overview of the solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. We will delve into the theoretical underpinnings of its solubility, provide a qualitative guide to its behavior in a range of common organic solvents, and present a detailed experimental protocol for the precise determination of its solubility. This document is designed to empower researchers with the knowledge to make informed decisions about solvent selection, thereby accelerating the drug development process.
Theoretical Framework: Predicting the Solubility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
The solubility of a compound is governed by the principle of "like dissolves like." This means that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of (5-fluoro-2-nitrophenyl)methanesulfonyl chloride offers several clues to its solubility characteristics:
-
Polar Functional Groups: The presence of the sulfonyl chloride (-SO₂Cl), nitro (-NO₂), and fluoro (-F) groups imparts a significant degree of polarity to the molecule. The strong dipole moments associated with these groups suggest that the compound will be more soluble in polar solvents than in nonpolar ones.
-
Aromatic Ring: The benzene ring is a nonpolar feature. However, the electron-withdrawing effects of the nitro and fluoro substituents polarize the ring, contributing to the overall polarity of the molecule.
-
Reactivity of the Sulfonyl Chloride Group: Sulfonyl chlorides are susceptible to nucleophilic attack, particularly by protic solvents such as water, alcohols, and primary or secondary amines.[1][2] This reactivity means that while the compound might be soluble in these solvents, it will also likely decompose. Therefore, for synthetic applications, aprotic solvents are generally preferred.
Based on these structural features, we can predict that (5-fluoro-2-nitrophenyl)methanesulfonyl chloride will exhibit good solubility in polar aprotic solvents and limited solubility in nonpolar solvents. Its solubility in polar protic solvents will be complicated by its reactivity.
Qualitative Solubility Profile
The following table provides a qualitative prediction of the solubility of (5-fluoro-2-nitrophenyl)methanesulfonyl chloride in a range of common organic solvents. These predictions are based on the chemical principles outlined above and data for structurally related compounds.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Expert Insights |
| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents possess strong dipole moments and can engage in dipole-dipole interactions with the polar functional groups of the solute. They are aprotic, meaning they will not react with the sulfonyl chloride group. Acetonitrile and acetone are often good initial choices for reactions and analytical characterization. DMF and DMSO are stronger solvents and can be used if solubility is limited in other polar aprotic solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents are of moderate polarity and are excellent at dissolving a wide range of organic compounds. They are aprotic and generally unreactive towards sulfonyl chlorides, making them suitable for reaction and purification (e.g., column chromatography).[3] |
| Ethers | Diethyl ether, 1,4-Dioxane | Low to Moderate | These solvents are less polar than the polar aprotic and chlorinated solvents. Solubility is expected to be lower but may be sufficient for certain applications. They are aprotic and generally compatible. |
| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents. The nonpolar aromatic ring of the solute will have some affinity for these solvents, but the highly polar functional groups will limit overall solubility. |
| Alkanes | Hexanes, Heptane | Very Low/Insoluble | These are nonpolar solvents and are unlikely to be effective at dissolving the polar solute. They are, however, useful as anti-solvents for crystallization. |
| Polar Protic | Water, Methanol, Ethanol | Reactive/Soluble with Decomposition | The sulfonyl chloride group will react with the hydroxyl group of these solvents, leading to the formation of the corresponding sulfonic acid or ester.[1] While the compound may appear to dissolve, it is undergoing solvolysis.[4] Therefore, these solvents are generally unsuitable for reactions unless the intention is to form the solvolysis product. The low aqueous solubility of similar aryl sulfonyl chlorides can lead to their precipitation from aqueous reaction mixtures.[5] |
Experimental Determination of Solubility: A Self-Validating Protocol
Given the absence of specific quantitative solubility data for (5-fluoro-2-nitrophenyl)methanesulfonyl chloride in the public domain, an experimental determination is necessary for any application requiring precise concentration control. The following protocol provides a robust method for determining the solubility of the compound in a given solvent at a specific temperature.
Principle
This method is based on the gravimetric analysis of a saturated solution. A saturated solution is prepared by equilibrating an excess of the solid solute with the solvent at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the solid residue is determined.
Materials and Equipment
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (solid)
-
Solvent of interest (anhydrous grade recommended)
-
Analytical balance (readable to at least 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Volumetric flasks
-
Pipettes
-
Syringes and syringe filters (PTFE, 0.22 µm)
-
Drying oven or vacuum desiccator
Experimental Workflow Diagram
Caption: Experimental workflow for the gravimetric determination of solubility.
Step-by-Step Procedure
-
Preparation of the Saturated Solution: a. To a series of vials, add an excess of solid (5-fluoro-2-nitrophenyl)methanesulfonyl chloride. An excess is crucial to ensure that the solution becomes saturated. b. Using a pipette, add a precise volume of the chosen solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. b. Allow the mixture to equilibrate for an extended period (24-48 hours is recommended) to ensure that the solution is fully saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.
-
Sampling: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a syringe filter. The filter is essential to prevent any undissolved solid particles from being transferred.
-
Gravimetric Analysis: a. Transfer the filtered solution to a pre-weighed vial. b. Evaporate the solvent under a gentle stream of nitrogen or in a rotary evaporator. c. Dry the residue in a vacuum oven or desiccator until a constant weight is achieved. d. Weigh the vial containing the dried residue.
-
Calculation: a. Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight. b. The solubility is then calculated as the mass of the dissolved solid divided by the volume of the solvent withdrawn. The units are typically expressed as mg/mL or g/L.
Solubility (mg/mL) = (Mass of residue (mg)) / (Volume of supernatant (mL))
Safety and Handling Considerations
Sulfonyl chlorides are reactive and corrosive compounds.[6][7] When handling (5-fluoro-2-nitrophenyl)methanesulfonyl chloride, it is imperative to adhere to strict safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2] Work in a well-ventilated fume hood.
-
Moisture Sensitivity: Sulfonyl chlorides react with moisture, including atmospheric humidity, to produce corrosive hydrochloric acid.[1] Handle the compound under anhydrous conditions and store it in a tightly sealed container in a desiccator.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations for hazardous chemical waste.
Conclusion
References
- Cole-Parmer. (2005).
- New Jersey Department of Health. (2000). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
-
Sdfine. sulphuryl chloride - Sdfine. [Link]
-
Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]
-
PubChem. 5-Fluoro-2-nitrophenol. [Link]
- Janssen, M., et al. (2020). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Royal Society of Chemistry.
-
Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
Sources
Stability and storage conditions for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
An In-depth Technical Guide to the Stability and Storage of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Authored by: A Senior Application Scientist
Executive Summary
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a reactive chemical intermediate pivotal in pharmaceutical and agrochemical synthesis. Its utility is derived from the electrophilic nature of the sulfonyl chloride moiety, which also dictates its primary instability. This guide provides a comprehensive analysis of the compound's stability, recommended storage conditions, and handling protocols. The core vulnerability of this compound is its acute sensitivity to moisture, leading to hydrolysis. Adherence to the storage and handling protocols outlined herein is critical to preserve its chemical integrity, ensure experimental reproducibility, and maintain a safe laboratory environment.
Introduction: The Double-Edged Sword of Reactivity
The sulfonyl chloride functional group is a cornerstone of modern organic synthesis, prized for its ability to form stable sulfonamides and versatile sulfonate esters.[1] (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride leverages this reactivity, offering a scaffold for the development of novel molecular entities. However, the very electrophilicity that makes it a valuable reagent also renders it susceptible to degradation.[1] Understanding the causality behind its stability profile is not merely a matter of procedural compliance; it is fundamental to its effective application. This guide explains the chemical principles governing its stability and provides field-proven protocols to mitigate degradation risks.
Physicochemical Properties
A summary of the key physical and chemical identifiers for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and related compounds is presented below. These properties are foundational to understanding its behavior and handling requirements.
| Property | Value/Information | Source |
| Chemical Name | (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride | - |
| Molecular Formula | C₇H₅ClFNO₄S | Inferred |
| Reactivity Class | Sulfonyl Chloride | [1][2] |
| Primary Hazard | Moisture-sensitive, Corrosive | [3][4][5] |
| Appearance | Likely a solid or semi-solid | |
| Incompatible Materials | Water, Strong Bases, Strong Oxidizing Agents | [3][4] |
Core Stability Profile: A Battle Against Nucleophiles
The stability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a critical factor for its storage and use. Its primary vulnerability is its high reactivity towards nucleophiles, most notably water.
Moisture Sensitivity and Hydrolysis
The sulfur atom in the sulfonyl chloride group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1] This makes it a prime target for nucleophilic attack by water. The reaction, known as hydrolysis, is often vigorous and exothermic, degrading the compound into the corresponding (5-fluoro-2-nitrophenyl)methanesulfonic acid and corrosive hydrogen chloride (HCl) gas.[6][7] This reaction is irreversible and represents the most common degradation pathway. The presence of HCl can also catalyze further degradation of other sensitive materials in the vicinity.
Thermal Stability
While many sulfonyl chlorides are stable at ambient temperatures when kept dry, elevated temperatures can accelerate degradation, especially if trace moisture is present. Upon heating or in a fire, toxic and corrosive fumes, including oxides of sulfur (SOx), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF), can be produced.[3][4]
Photostability
Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is hydrolysis. Understanding this pathway is key to implementing effective preventative measures.
Caption: Hydrolysis of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
Recommended Storage Conditions
Proper storage is the most effective strategy to ensure the long-term stability and usability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. The following conditions are mandated based on its chemical properties.
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | To displace moisture and oxygen, preventing hydrolysis and potential oxidation.[8] |
| Temperature | 2-8°C (Refrigerated). | To slow down the rate of any potential degradation reactions.[8] |
| Container | Tightly sealed, airtight glass or HDPE container with a PTFE-lined cap. | To provide a robust physical barrier against moisture ingress. The material must be non-reactive and corrosion-resistant.[6][9] |
| Environment | Store in a dry, cool, and well-ventilated area designated for corrosive and reactive chemicals. | To minimize ambient humidity and ensure safety in case of a leak.[3] |
| Segregation | Keep away from incompatible materials such as bases, oxidizing agents, and alcohols. | To prevent violent reactions and cross-contamination.[3][4] |
Handling and Safety Precautions
Due to its reactive and corrosive nature, strict safety protocols must be followed when handling this compound.
-
Ventilation: All handling must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield. A lab coat is mandatory.[8]
-
Dispensing: Use clean, dry spatulas and glassware. Never return unused material to the original container to avoid contamination.
-
Spill Response: In case of a small spill, absorb with an inert, dry material like sand or vermiculite. Do not use water.[6] For larger spills, evacuate the area and follow emergency procedures.[9]
-
Disposal: Dispose of waste as hazardous chemical waste in accordance with local, state, and federal regulations.[3]
Caption: Safe handling workflow for reactive sulfonyl chlorides.
Experimental Protocol: Stability Assessment
This protocol outlines a self-validating system for assessing the stability of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride under stressed conditions.
Objective: To quantify the degradation of the compound upon exposure to atmospheric moisture at ambient temperature.
Methodology:
-
Preparation:
-
Prepare a stock solution of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (e.g., 10 mg/mL) in a dry, aprotic solvent (e.g., anhydrous acetonitrile) under an inert atmosphere. This is your T=0 sample.
-
Immediately analyze the T=0 sample via HPLC-UV to establish the initial purity and peak area.
-
-
Stress Condition:
-
Weigh a small, precise amount of the solid compound (e.g., 20 mg) into an open vial.
-
Place the vial in a controlled environment with ambient temperature (e.g., 25°C) and known relative humidity (e.g., 50% RH).
-
-
Time-Point Sampling:
-
At predetermined time points (e.g., 1, 4, 8, 24 hours), remove a small aliquot of the stressed solid.
-
Accurately weigh the aliquot and dissolve it in the same anhydrous solvent to the same concentration as the T=0 sample.
-
-
Analysis:
-
Analyze each time-point sample by HPLC-UV using the same method as the T=0 sample.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products (e.g., the sulfonic acid).
-
-
Data Interpretation:
-
Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample.
-
Plot the percentage of the remaining compound against time to determine the degradation rate under the tested conditions.
-
Conclusion
The chemical integrity of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is intrinsically linked to its rigorous exclusion from moisture. Its reactivity, while beneficial for synthesis, necessitates a disciplined approach to storage and handling. By implementing the protocols detailed in this guide—specifically, storage at 2-8°C under an inert, dry atmosphere and handling within a controlled environment with appropriate PPE—researchers can ensure the compound's stability, leading to more reliable and safer scientific outcomes.
References
-
International Labour Organization. (2021). International Chemical Safety Cards (ICSC) for METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices. Retrieved from [Link]
-
HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides. Retrieved from [Link]
-
International Labour Organization. (n.d.). International Chemical Safety Cards (ICSC) for METHANESULFONYL CHLORIDE. Retrieved from [Link]
-
PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]
-
Wang, Y., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. Retrieved from [Link]
-
Vincke, B., et al. (n.d.). Extended stability of 5-fluorouracil and methotrexate solutions in PVC containers. ResearchGate. Retrieved from [Link]
-
Vrijland, M. S. A. (1977). SULFONYL CYANIDES: METHANESULFONYL CYANIDE. Organic Syntheses, 57, 88. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. ICSC 1163 - METHANESULFONYL CHLORIDE [chemicalsafety.ilo.org]
Methodological & Application
Application Note: Chemoselective Sulfonylation of Primary Amines with (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride
[1]
2Introduction & Strategic Value
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is a trifunctional scaffold containing a sulfonyl chloride, a nitro group, and a fluorine atom.[1][2] It is a critical intermediate for synthesizing benzosultams (cyclic sulfonamides) and bioactive small molecules.
Key Structural Features:
-
Methanesulfonyl Chloride (
): Unlike direct arylsulfonyl chlorides, this "benzyl" sulfonyl chloride is prone to sulfene elimination pathways in the presence of base, which influences the choice of reaction conditions.[2] -
Activated Fluorine: The fluorine atom at position 5 is para to the nitro group at position 2. This electronic arrangement highly activates the fluorine toward Nucleophilic Aromatic Substitution (
). -
The Challenge: Primary amines are nucleophilic enough to attack both the sulfonyl chloride (desired) and the fluorine (undesired side reaction).
Objective: This protocol defines conditions that favor kinetic control—rapid sulfonylation at
Mechanistic Pathways
Understanding the competition between the Sulfene Pathway (Sulfonylation) and Meisenheimer Complex (
Reaction Mechanism Diagram
The following diagram illustrates the desired pathway (Green) versus the competing side reactions (Red).
Caption: Figure 1. Mechanistic divergence.[3] The sulfene pathway (via base-mediated elimination) is the dominant route to the sulfonamide. High temperatures or excess amine promote subsequent
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| Sulfonyl Chloride | 1.0 | Electrophile | Hygroscopic; store under |
| Primary Amine | 1.05 | Nucleophile | Slight excess only. Large excess risks |
| Triethylamine (TEA) | 1.2 - 1.5 | Base | Scavenges HCl; promotes sulfene formation.[1] |
| DCM (CH2Cl2) | Solvent | Medium | Anhydrous (max 0.05% water). |
| 1M HCl (aq) | Wash | Workup | Removes unreacted amine. |
Step-by-Step Procedure
This protocol is optimized for a 1.0 mmol scale .
Step 1: Preparation (0 - 5 mins)
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (253 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
CRITICAL: Cool the solution to
using an ice/water bath. Do not skip this step; room temperature addition promotes side reactions.
Step 2: Amine Addition (5 - 15 mins)
-
In a separate vial, mix the Primary Amine (1.05 mmol) and Triethylamine (1.5 mmol, 210 µL) in DCM (2 mL).
-
Add the amine/base solution to the sulfonyl chloride solution dropwise over 5-10 minutes.[1]
-
Why? Slow addition maintains a low concentration of free amine relative to the electrophile, favoring the faster sulfonylation reaction over the slower
.
-
Step 3: Reaction (15 mins - 2 hours)
-
Stir at
for 30 minutes. -
Monitor by TLC (or LC-MS).[1] The sulfonyl chloride is highly reactive and usually consumed within 30-60 minutes.[1]
-
Checkpoint: If starting material remains, allow to warm to Room Temperature (RT) only if necessary. Do not heat.
Step 4: Workup
-
Dilute the reaction mixture with DCM (10 mL).
-
Wash sequentially with:
-
1M HCl (aq) (10 mL) – Removes unreacted amine and TEA.
-
Water (10 mL).
-
Brine (10 mL).
-
-
Dry the organic layer over anhydrous
or . -
Filter and concentrate under reduced pressure.
Step 5: Purification
-
Most products are pure enough for the next step (
). -
If purification is needed, use Flash Chromatography (Hexanes/Ethyl Acetate).
-
Note: The sulfonamide proton (
) is acidic; avoid using basic additives (like TEA) in the eluent.
-
Data Interpretation & Validation
Expected NMR Signals
To confirm the structure and rule out side products, look for these key signals in the
| Moiety | Signal Type | Chemical Shift ( | Diagnostic Value |
| Singlet (2H) | 4.5 - 5.0 ppm | Confirms the "benzyl" sulfonyl linker is intact.[1] | |
| Sulfonamide NH | Broad Singlet (1H) | 4.5 - 6.5 ppm | Disappears with |
| Aromatic H (C-6) | Doublet of Doublets | ~7.2 - 7.5 ppm | If this shifts significantly upfield, suspect |
| Fluorine ( | Multiplet | -100 to -120 ppm | CRITICAL: Presence of this signal confirms the Fluorine is still attached.[1] Absence indicates |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh reagents. |
| Double Amine Addition ( | Reaction temperature was too high or excess amine was used. Keep at | |
| Product is a sulfonic acid | Water in solvent | Dry solvent over molecular sieves (3Å or 4Å). |
| Polymerization / Tar | Sulfene polymerization | Add the amine to the chloride (inverse addition) to ensure amine is always present to trap the sulfene. |
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and produce HCl gas upon hydrolysis. Handle in a fume hood.
-
Lachrymator: Benzyl-type sulfonyl chlorides can be potent lachrymators (tear-inducing).[1] Wear goggles and avoid open exposure.
-
Pressure: Vials containing the reaction mixture should not be sealed tight if gas evolution (rare here, but possible with side reactions) is suspected.
References
-
Reactivity of Sulfonyl Chlorides
-
BenchChem.[4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
-
Synthesis of Sulfonamides
-
Nucleophilic Arom
) in Fluoro-Nitrobenzenes:-
Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from
-
- Mechanistic Insight (Sulfene Intermediates): King, J. F., et al. (1992). Sulfenes in the reaction of methanesulfonyl chloride with amines. Canadian Journal of Chemistry. (General reference for benzyl/methyl sulfonyl chloride mechanisms).
Sources
- 1. 713-21-3|2-Fluoro-5-nitrobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]
- 2. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Application Note: Temperature Control in the Sulfonylation of Anilines with (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride
Executive Summary
The sulfonylation of anilines using (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride presents a specific chemoselective challenge distinct from standard tosyl or mesyl chloride reactions. Unlike simple aryl sulfonyl chlorides, this reagent contains acidic benzylic protons activated by the electron-withdrawing nitro and fluoro groups.
The Critical Failure Mode: Elevated temperatures or rapid base addition triggers an elimination pathway, generating a highly reactive sulfene intermediate . This leads to dimerization (stilbene formation), hydrolysis, or oligomerization rather than the desired sulfonamide formation.
The Solution: This protocol establishes a strict Kinetic Control System —operating between -10°C and 0°C with controlled reagent addition—to suppress sulfene formation and maximize
Mechanistic Insight: The "Sulfene" Trap
To master this reaction, one must understand the competition between the Direct Substitution Pathway (Desired) and the Elimination-Addition Pathway (Undesired).
The benzylic protons (
Pathway Visualization
The following diagram illustrates the bifurcation point determined by temperature and base concentration.
Caption: Kinetic competition between direct sulfonylation (green) and sulfene-mediated decomposition (red).
Optimization Parameters
Temperature Control
-
Target Range: -10°C to 0°C.
-
Rationale: The activation energy (
) for the deprotonation (elimination) is higher than that of the nucleophilic attack. Low temperature kinetically inhibits the elimination pathway. -
Warning: Do not heat to reflux to "push" the reaction. This will instantaneously degrade the reagent into stilbene derivatives and tar.
Base Selection & Addition
-
Preferred Base: Pyridine (used as solvent or co-solvent) or Triethylamine (1.1 - 1.2 equiv).
-
Addition Protocol: The base must never be in large excess relative to the sulfonyl chloride before the aniline is present.
-
Best Practice: Add the sulfonyl chloride solution dropwise to a mixture of Aniline + Base at low temperature. This ensures the sulfonyl chloride is immediately intercepted by the aniline nucleophile upon entering the reaction zone.
Solvent System
-
Dichloromethane (DCM): Standard. Good solubility, easy workup.
-
THF: Acceptable, but ensure it is anhydrous to prevent hydrolysis.
-
Acetonitrile: Useful for cleaner reaction profiles if solubility allows.
Standard Operating Procedure (SOP)
Objective: Synthesis of
Reagents
-
Aniline Derivative: 1.0 equiv
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: 1.1 equiv
-
Pyridine: 3.0 equiv (or DCM with 1.5 equiv Et3N)
-
Solvent: Anhydrous DCM (0.1 M concentration relative to aniline)
Experimental Workflow
Caption: Step-by-step experimental protocol emphasizing temperature checkpoints.
Detailed Steps
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve the Aniline (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add Pyridine (3.0 equiv).
-
Cooling: Submerge the flask in an ice/salt bath or cryocooler to reach an internal temperature of -10°C .
-
Reagent Addition: Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the aniline mixture over 15–30 minutes.
-
Critical: Monitor internal temperature. Do not allow it to rise above 0°C during addition.
-
-
Reaction: Stir at 0°C for 2–4 hours.
-
Validation: Check LCMS.
-
Success: Mass peak corresponding to [M+H]+ of sulfonamide.
-
Failure: If starting material remains after 4 hours, allow the bath to expire and warm to Room Temperature (RT) naturally.
-
-
Quench: Pour the reaction mixture into cold 1M HCl (aq). This neutralizes excess base and solubilizes unreacted aniline.
-
Extraction: Extract with DCM, wash with water and brine, dry over MgSO4, and concentrate.
Troubleshooting & Data Validation
Symptom: Low Yield & Dark Reaction Mixture
-
Cause: Rapid addition or high temperature caused sulfene formation and subsequent decomposition.
-
Diagnostic: LCMS shows complex mixture; NMR shows loss of benzylic protons or appearance of vinylic protons (stilbene-like dimer).
-
Fix: Cool to -20°C; dilute the reaction further; slow down addition rate.
Symptom: Hydrolysis (Sulfonic Acid Formation)[1]
-
Cause: Wet solvent or old reagent. Benzylic sulfonyl chlorides are moisture sensitive.
-
Diagnostic: LCMS shows peak at [M-Cl+OH].
-
Fix: Use freshly distilled solvents; store sulfonyl chloride in a desiccator/freezer.
Data Summary Table
| Parameter | Recommended Condition | Consequence of Deviation |
| Temperature | -10°C to 0°C | > 10°C: Sulfene formation, dimerization. < -40°C: Reaction stalls. |
| Stoichiometry | 1:1.1 (Amine:Sulfonyl Cl) | Excess Sulfonyl Cl: Difficult purification. Excess Amine: Incomplete conversion. |
| Base | Pyridine or Et3N (Dropwise) | Inorganic Base (NaOH): Rapid hydrolysis of reagent. |
| Addition Rate | Slow Dropwise (15-30 min) | Bolus Addition: Exotherm spike, loss of selectivity. |
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link
- Foundational text on sulfene mechanisms
-
Organic Chemistry Portal. "Synthesis of Sulfonamides." Link
-
General protocols and recent literature on sulfonylation methodologies.[1]
-
-
BenchChem. "Preventing decomposition of sulfonyl chloride during reaction." Link
- Practical guide on handling unstable sulfonyl chlorides.
-
Sigma-Aldrich. "2-Fluoro-5-nitroaniline & Derivatives Safety Data." Link
- Safety and physical property d
-
Opitz, G. (1967). "Sulfines and Sulfenes."[1][2] Angewandte Chemie International Edition, 6(12), 107–123. Link
- Detailed review of elimination-addition pathways in sulfonyl chlorides with alpha-hydrogens.
Sources
Mastering the Post-Reaction Purification of (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Engagements
An In-Depth Guide for the Synthetic Chemist
Authored by: Your Senior Application Scientist
Preamble: Navigating the Nuances of a Modern Reagent
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride stands as a pivotal reagent in contemporary organic synthesis, particularly in the construction of complex sulfonamides integral to drug discovery and development programs. The presence of both a fluoro and a nitro group on the aromatic ring significantly modulates the reactivity of the sulfonyl chloride moiety, rendering it highly electrophilic. This heightened reactivity, while advantageous for synthetic transformations, necessitates a meticulously planned and executed work-up procedure to ensure the isolation of pure products. This application note provides a comprehensive guide to the work-up of reactions involving (5-fluoro-2-nitrophenyl)methanesulfonyl chloride, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern each experimental choice. Our focus is on empowering the researcher with the knowledge to not only follow a protocol but to adapt and troubleshoot with scientific rigor.
I. The Chemical Landscape: Understanding the Key Players
A successful work-up hinges on a clear understanding of the chemical species present in the post-reaction mixture. Beyond the desired product, two key impurities derived from the sulfonyl chloride reagent demand attention:
-
Unreacted (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: Due to its high reactivity, it is often used in excess to drive reactions to completion. Its persistence in the reaction mixture can lead to the formation of unwanted byproducts during purification.
-
(5-Fluoro-2-nitrophenyl)methanesulfonic acid: This is the hydrolysis product of the sulfonyl chloride, formed by reaction with any trace moisture present in the reaction or introduced during the initial stages of the work-up.[1] As a strong acid, it can complicate purification and potentially degrade acid-sensitive products.
The primary objective of the work-up is the selective removal of these two impurities while maximizing the recovery of the desired product.
II. Strategic Approaches to Purification: A Dichotomy of Methods
The choice of work-up strategy is primarily dictated by the stability and solubility of the desired product. Two principal pathways are presented here: the classical aqueous basic wash and the more modern approach of scavenger resin-mediated purification.
A. The Aqueous Work-up: A Time-Honored and Cost-Effective Strategy
This method leverages the differential solubility of the product and impurities in aqueous and organic phases, often manipulated by pH adjustments. It is most suitable for products that are stable to aqueous basic conditions.
The cornerstone of the aqueous work-up is the conversion of the sulfonic acid byproduct into its corresponding sulfonate salt through deprotonation with a mild base. This salt exhibits significantly enhanced water solubility, facilitating its extraction into the aqueous phase.
Figure 1: Workflow for a standard aqueous basic work-up.
-
Initial Quenching (Caution: Exothermic):
-
Cool the reaction mixture to 0 °C in an ice bath. This is a critical step to manage the exothermic nature of the hydrolysis of the unreacted sulfonyl chloride.[2]
-
Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with vigorous stirring. The bicarbonate will neutralize the (5-fluoro-2-nitrophenyl)methanesulfonic acid and any other acidic byproducts, converting them to their water-soluble salts.[3] The slow addition is crucial to control the effervescence from CO₂ evolution.
-
-
Liquid-Liquid Extraction:
-
Transfer the biphasic mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with the reaction solvent (e.g., ethyl acetate, dichloromethane) two more times to recover any dissolved product.
-
-
Washing the Organic Phase:
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with:
-
1 M HCl (optional): This step is necessary if a basic amine, such as pyridine or triethylamine, was used as a catalyst or acid scavenger in the reaction. This wash will protonate the amine, rendering it water-soluble and facilitating its removal.
-
Saturated Aqueous NaHCO₃: A second basic wash ensures the complete removal of the sulfonic acid.
-
Brine (Saturated Aqueous NaCl): This wash helps to remove the bulk of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.
-
-
-
Drying and Concentration:
-
Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Final Purification:
-
The crude product can then be further purified by techniques such as recrystallization or column chromatography.[4]
-
B. Scavenger Resins: A Modern Approach for Sensitive Substrates
For products that are sensitive to aqueous conditions or for high-throughput parallel synthesis, scavenger resins offer a clean and efficient alternative to traditional extractive work-ups.
This technique employs a polymer-bound nucleophile (typically an amine) that reacts with the excess sulfonyl chloride. The resulting polymer-bound sulfonamide is a solid that can be easily removed by filtration, leaving the desired product in solution.
Figure 2: Workflow for purification using a scavenger resin.
-
Resin Selection and Stoichiometry:
-
Choose a suitable amine-based scavenger resin (e.g., polymer-bound tris(2-aminoethyl)amine).
-
Typically, 2-3 equivalents of the resin relative to the excess sulfonyl chloride are used to ensure complete scavenging.
-
-
Scavenging:
-
Add the scavenger resin directly to the crude reaction mixture.
-
Stir the resulting slurry at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the sulfonyl chloride and the steric hindrance around the sulfur center.
-
-
Monitoring:
-
The disappearance of the sulfonyl chloride can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Isolation:
-
Once the reaction is complete, filter the mixture to remove the resin.
-
Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
-
Concentration:
-
Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
-
III. Troubleshooting: A Scientist's Guide to Common Challenges
| Problem | Potential Cause | Solution |
| Persistent Sulfonyl Chloride in Product (Aqueous Work-up) | Incomplete hydrolysis due to poor mixing or insufficient reaction time. | Increase the stirring time with the aqueous base. Ensure vigorous mixing to maximize the interfacial area between the organic and aqueous phases. |
| Low solubility of the sulfonyl chloride in the aqueous phase. | Consider adding a phase-transfer catalyst or a co-solvent to improve solubility and accelerate hydrolysis. | |
| Product Contaminated with Sulfonic Acid | The aqueous wash was not sufficiently basic to fully deprotonate the sulfonic acid. | Use a more concentrated basic solution (e.g., 1 M NaOH) for the wash. Check the pH of the aqueous layer after extraction to ensure it is basic (pH > 8).[5] |
| Low Product Recovery | The product has some solubility in the aqueous phase. | Perform multiple extractions of the aqueous layer with the organic solvent. |
| The product is sensitive to the basic conditions of the work-up. | Switch to a non-aqueous work-up using a scavenger resin. | |
| Emulsion Formation During Extraction | High concentration of salts or surfactants. | Add brine to the separatory funnel to help break the emulsion. Gentle swirling instead of vigorous shaking can also minimize emulsion formation. |
IV. Safety: A Non-Negotiable Prerequisite
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and its byproducts are hazardous materials that require careful handling in a well-ventilated fume hood.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
Reactivity Hazards: Sulfonyl chlorides react exothermically with water and other nucleophiles.[6] Always add quenching reagents slowly and with cooling.
-
Corrosivity: The hydrolysis of the sulfonyl chloride produces hydrochloric acid and (5-fluoro-2-nitrophenyl)methanesulfonic acid, both of which are corrosive.[6]
-
Disposal: All waste materials should be disposed of in accordance with local regulations for hazardous chemical waste.
V. Conclusion: From Crude Mixture to Purified Product
The successful work-up of reactions involving (5-fluoro-2-nitrophenyl)methanesulfonyl chloride is a critical determinant of overall synthetic success. By understanding the chemical nature of the impurities and the principles behind the purification strategies, researchers can confidently and efficiently isolate their desired products. The choice between a traditional aqueous work-up and a modern scavenger resin approach should be made based on the specific properties of the target molecule. With careful execution and a proactive approach to troubleshooting, the challenges associated with this reactive reagent can be readily overcome.
VI. References
-
Moody, C. J., & Rees, C. W. (Eds.). (1984). Comprehensive Organic Chemistry: The Synthesis and Reactions of Organic Compounds. Pergamon Press.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
KGROUP. (2006). Quenching Reactive Substances. Virginia Tech Chemistry Department. Retrieved from [Link]
-
RSC Publishing. (2022). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Retrieved from [Link]
-
Reddit. (2020). Any tips on cleaning up SO2Cl2 chlorination reactions?. r/Chempros. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. RSC Publishing. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. Retrieved from [Link]
-
Semantic Scholar. (2015). Research Article Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of. Retrieved from [Link]
-
ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of 2-methyl-5-aminobenzenesulfonamide. Retrieved from
-
MDPI. (2021). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Retrieved from [Link]
-
Sarcouncil Journal of Biomedical Sciences. (2026). Synthesis and Structural Determination of Several Sulfonamides Synthesized From Nitrov. Retrieved from [Link]
-
UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
ResearchGate. (2025). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. Retrieved from [Link]
Sources
- 1. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. kgroup.du.edu [kgroup.du.edu]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Application Note: High-Purity Isolation of Sulfonamides Derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride Using Automated Flash Chromatography
Abstract
This application note provides a comprehensive and detailed protocol for the purification of sulfonamides synthesized from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. The presence of both a nitro and a fluoro group on the aromatic ring introduces specific challenges to the purification process, including the potential for strong interactions with the stationary phase and the need for careful solvent selection to achieve optimal separation from unreacted starting materials and byproducts. This guide outlines a systematic approach, beginning with thin-layer chromatography (TLC) for method development, followed by a robust automated flash chromatography protocol for efficient, high-purity isolation of the target sulfonamides. The principles and techniques described herein are designed to be broadly applicable for researchers, scientists, and drug development professionals engaged in the synthesis and purification of novel sulfonamide derivatives.
Introduction: The Purification Challenge
Sulfonamides are a critical class of compounds in medicinal chemistry, exhibiting a wide range of biological activities.[1] The synthesis of novel sulfonamide derivatives often involves the reaction of a sulfonyl chloride with a primary or secondary amine.[2] While the synthesis may be straightforward, the subsequent purification of the desired product can be a significant bottleneck.
The specific case of sulfonamides derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride presents a unique set of purification challenges. The presence of the electron-withdrawing nitro group and the polar fluorine atom can lead to strong interactions with polar stationary phases like silica gel. This can result in poor separation, tailing peaks, and low recovery if the chromatographic conditions are not carefully optimized. Furthermore, the starting sulfonyl chloride is highly reactive and can hydrolyze to the corresponding sulfonic acid, adding another potential impurity to the mixture.
This application note addresses these challenges by providing a systematic and field-proven approach to the purification of these complex sulfonamides using automated flash chromatography.
Foundational Principles: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding to flash chromatography, it is essential to develop an effective separation method using TLC. This preliminary step is crucial for determining the optimal solvent system that will provide good separation between the desired sulfonamide product, unreacted amine, the hydrolyzed sulfonyl chloride, and any other byproducts.[3]
Causality Behind Solvent Selection
The choice of solvent system is dictated by the polarity of the compounds to be separated. In normal-phase chromatography, a polar stationary phase (silica gel) is used with a less polar mobile phase.[3] The separation is based on the principle of adsorption and desorption. More polar compounds will have a stronger affinity for the silica gel and will move more slowly up the TLC plate (lower Retention Factor, Rf), while less polar compounds will be more soluble in the mobile phase and will travel further (higher Rf).
For sulfonamides derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride, the presence of the sulfonamide, nitro, and fluoro groups results in a moderately to highly polar molecule. Therefore, a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically a good starting point.[4]
Step-by-Step TLC Protocol
-
Prepare TLC Plates: Use standard silica gel 60 F254 TLC plates.
-
Spot the Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline of the TLC plate. Also spot the starting amine as a reference.
-
Develop the Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated solvent system. A good initial solvent system to evaluate is a mixture of hexanes and ethyl acetate (e.g., 70:30 v/v).
-
Visualize the Plate: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front. Visualize the spots under UV light (254 nm). The sulfonamide product should be UV active due to the aromatic ring.
-
Optimize the Solvent System:
-
If the spots are all at the bottom of the plate (low Rf), the solvent system is not polar enough. Increase the proportion of the more polar solvent (e.g., switch to 50:50 hexanes:ethyl acetate).
-
If the spots are all at the top of the plate (high Rf), the solvent system is too polar. Decrease the proportion of the more polar solvent (e.g., switch to 80:20 hexanes:ethyl acetate).
-
The ideal solvent system will give the desired product an Rf value between 0.2 and 0.4, with good separation from all impurities.[5]
-
| Solvent System (Hexanes:Ethyl Acetate) | Observation | Action |
| 90:10 | All spots at baseline (Rf ≈ 0) | Increase polarity |
| 70:30 | Good separation, product Rf ≈ 0.3 | Optimal |
| 50:50 | All spots near solvent front (Rf ≈ 1) | Decrease polarity |
Automated Flash Chromatography Protocol
Once an optimal solvent system has been determined by TLC, the purification can be scaled up to an automated flash chromatography system. These systems offer the advantage of consistent flow rates, automated fraction collection, and in-line detection (typically UV), which significantly improves the efficiency and reproducibility of the purification.[6]
Workflow Diagram
Caption: Workflow for the purification of sulfonamides.
Step-by-Step Purification Protocol
-
Column Selection:
-
Choose a pre-packed silica gel flash column. The size of the column will depend on the amount of crude material to be purified. A general rule of thumb is a sample-to-silica ratio of 1:20 to 1:100 by weight.[7] For example, for 1 gram of crude material, a 40-gram silica column is a good starting point.
-
-
Sample Preparation (Dry Loading Recommended):
-
Due to the polarity of the target sulfonamides, dry loading is often the preferred method to ensure sharp peaks and good separation.[7]
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude material) to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
-
System Setup and Column Equilibration:
-
Install the selected silica gel column onto the automated flash chromatography system.
-
Equilibrate the column with the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate) for at least 2-3 column volumes.
-
-
Sample Loading:
-
Transfer the dry-loaded sample into an empty solid load cartridge and attach it to the system.
-
-
Elution and Fraction Collection:
-
Begin the elution with a linear gradient based on the optimal TLC solvent system. A typical gradient might be from 5% to 60% ethyl acetate in hexanes over 10-15 column volumes.[8]
-
Set the UV detector to a wavelength where the product absorbs strongly (e.g., 254 nm).
-
Configure the fraction collector to collect fractions based on the UV signal (peak detection).
-
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard for normal-phase purification of moderately polar compounds. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Provides a good polarity range for eluting the target sulfonamides. |
| Loading Method | Dry Loading | Minimizes band broadening and improves resolution for polar compounds. |
| Detection | UV at 254 nm | The aromatic ring in the sulfonamide is strongly UV-active. |
| Flow Rate | Dependent on column size | Follow manufacturer's recommendations for the selected column. |
Logical Flow for Gradient Elution
Caption: Logic of a gradient elution for sulfonamide purification.
Post-Chromatography Analysis
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to determine which fractions contain the pure product.
-
Spot every 2-3 fractions on a TLC plate and develop it using the optimized solvent system.
-
-
Pooling and Solvent Removal:
-
Combine the fractions that contain only the pure sulfonamide product.
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified solid sulfonamide.
-
-
Purity and Identity Confirmation:
-
Assess the purity of the final product by HPLC and determine its identity by NMR and mass spectrometry.
-
Conclusion
The successful purification of sulfonamides derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride is readily achievable through a systematic chromatographic approach. By investing a small amount of time in method development using TLC, an efficient and high-yielding purification can be performed using automated flash chromatography. The dry loading technique and a gradient elution with a hexanes/ethyl acetate mobile phase are particularly well-suited for this class of polar, aromatic compounds. The protocols and principles outlined in this application note provide a robust framework for researchers to obtain high-purity sulfonamides, thereby accelerating the pace of drug discovery and development.
References
- Biotage. (n.d.). Improving Reaction Product Purification with Evaporative Light-scattering Detection.
-
BUCHI Corporation. (2014, June 5). Flash Chromatography. Retrieved from [Link]
-
Buchi. (n.d.). The Laboratory Chromatography Guide. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.9 - Flash Column Chromatography Guide. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]
-
Patsnap. (2025, August 21). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Retrieved from [Link]
-
Biotage. (n.d.). Datasheet: ArtisanTG. Retrieved from [Link]
- De Borggraeve, W. M., et al. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
-
Biotage. (n.d.). Flash Purification Consumables. Retrieved from [Link]
-
University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]
-
Buchi. (n.d.). Buchi Preparative Chromatography Solutions. Taawon for Laboratory and Scientific Supplies. Retrieved from [Link]
- Teledyne ISCO. (2012, November 8). Purification of Alkaloids.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. Retrieved from [Link]
-
Biotage. (n.d.). Biotage® Analytical Sample Preparation. Retrieved from [Link]
- Cornella, J., et al. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie.
-
Buchi. (n.d.). Chromapedia: the complete guide. Retrieved from [Link]
- Sarcouncil Journal of Biomedical Sciences. (2026, January 21).
- King, A. (n.d.). Successful Flash Chromatography. King Group, University of Sheffield.
- Fair, J. D., & Kormos, C. M. (2008). General methods for flash chromatography using disposable columns.
- Benchchem. (2025). A Comparative Guide to (2-Chlorophenyl)methanesulfonyl Chloride and Other Sulfonyl Chlorides for Researchers.
- Royal Society of Chemistry. (2018). Supplementary Material (ESI) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.
- Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Biological Sciences Research, 44(2).
Sources
Application Note & Protocols: Crystallization of N-substituted (5-fluoro-2-nitrophenyl)methanesulfonamides
Abstract
This guide provides a comprehensive framework for the crystallization of N-substituted (5-fluoro-2-nitrophenyl)methanesulfonamides, a class of compounds of significant interest in pharmaceutical research. Crystallization is a critical purification and solid-form control step that directly impacts the stability, solubility, and bioavailability of an active pharmaceutical ingredient (API).[1] The unique molecular architecture of this scaffold, featuring a sulfonamide group, a nitro group, and a fluorine atom, presents specific challenges and opportunities in developing a robust crystallization process. This document elucidates the underlying chemical principles, offers systematic protocols for solvent selection and crystallization, and provides a detailed guide for troubleshooting common issues such as polymorphism and "oiling out".
Mechanistic & Structural Considerations
A successful crystallization strategy is built upon understanding the intermolecular forces that govern crystal lattice formation. The (5-fluoro-2-nitrophenyl)methanesulfonamide core possesses several key functional groups that dictate its self-assembly behavior.
-
Sulfonamide Group (-SO₂NH-): This is the primary driver of intermolecular interactions. The N-H group is a strong hydrogen bond donor, while the two sulfonyl oxygens are strong hydrogen bond acceptors. This allows for the formation of robust hydrogen-bonded networks, such as dimers and catemers, which are common motifs in sulfonamide crystal structures.[2]
-
Nitro Group (-NO₂): The highly polar nitro group acts as a hydrogen bond acceptor and participates in dipole-dipole interactions, further stabilizing the crystal packing.
-
Fluorine Atom (-F): The presence of fluorine can introduce additional weak hydrogen bonds (C-H···F) and dipole interactions that can influence crystal packing and potentially lead to the formation of different polymorphs.[3]
-
Aromatic Rings: The phenyl rings facilitate π-π stacking interactions, which contribute significantly to the overall stability of the crystal lattice.[4][5]
-
N-substituent (R-group): The nature of the substituent on the sulfonamide nitrogen will significantly alter the molecule's overall polarity, steric profile, and solubility, making it a critical variable in solvent selection.
The interplay of these forces means that N-substituted (5-fluoro-2-nitrophenyl)methanesulfonamides are prone to polymorphism , a phenomenon where a single compound crystallizes into multiple different crystal structures.[2][4] Different polymorphs can have distinct physicochemical properties, making control of the crystalline form essential for reproducible drug performance.[6]
Strategic Approach to Crystallization
A systematic approach is required to identify the optimal conditions for crystallization. The process begins with solvent screening to find a suitable system, which then dictates the most appropriate crystallization method.
Solvent Selection: The Critical First Step
The ideal solvent or solvent system for recrystallization should exhibit high solubility for the compound at an elevated temperature and low solubility at room temperature or below.[6][7] This differential solubility is the driving force for crystallization upon cooling.
Screening Protocol:
-
Place approximately 10-20 mg of the crude sulfonamide into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, to assess solubility in the cold.
-
If the compound is insoluble or sparingly soluble, heat the mixture to the solvent's boiling point, adding the minimum amount of solvent needed to achieve complete dissolution.[7]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe for crystal formation. An ideal solvent will produce a high yield of crystalline solid.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Polarity | Boiling Point (°C) | Rationale & Notes |
|---|---|---|---|
| Water | High | 100 | Unlikely to be a good single solvent, but excellent as an anti-solvent with polar organic solvents like alcohols or acetone. |
| Methanol | High | 65 | Good for polar compounds. Its high volatility can be a drawback. |
| Ethanol | High | 78 | A common and effective solvent for many sulfonamides, often used in mixtures with water (e.g., 95% ethanol).[7] |
| Isopropanol | Medium-High | 82 | Another excellent choice, often used as an aqueous solution (e.g., 70% isopropanol) for sulfonamides.[7][8] |
| Acetone | Medium | 56 | A strong solvent, often used for initial dissolution before adding an anti-solvent. Its low boiling point requires careful handling. |
| Ethyl Acetate | Medium | 77 | A versatile solvent for compounds of intermediate polarity. |
| Toluene | Low | 111 | Good for less polar compounds or as a component in a solvent/anti-solvent system. |
| Heptane/Hexane | Low | 98 / 69 | Primarily used as anti-solvents to precipitate compounds from more polar solutions. |
Choosing the Crystallization Method
Based on the results of the solvent screen, a primary crystallization method can be selected. The following workflow provides a decision-making framework.
Caption: Decision tree for selecting a suitable crystallization method.
Experimental Protocols
The following protocols provide step-by-step instructions for the most common and effective crystallization techniques.
Protocol 1: Single-Solvent Recrystallization
This is the preferred method when a suitable single solvent is identified. The principle relies on cooling a hot, saturated solution to induce supersaturation and subsequent crystal formation.[6]
Methodology:
-
Dissolution: Place the crude N-substituted (5-fluoro-2-nitrophenyl)methanesulfonamide in an Erlenmeyer flask with a boiling chip. Add a minimal amount of the selected solvent and bring the mixture to a boil on a hot plate. Continue adding small portions of hot solvent until the compound just dissolves completely.[6] Using the minimum amount of solvent is crucial for maximizing yield.[7]
-
Decolorization (Optional): If the solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for 2-3 minutes.
-
Hot Filtration (Optional): To remove insoluble impurities or charcoal, perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the boiling solution into a clean, pre-warmed flask. This prevents premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is essential for forming large, pure crystals.[9][10]
-
Crystal Growth: Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation and yield.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities. Allow the crystals to air-dry on the filter paper or in a desiccator.
Protocol 2: Solvent/Anti-Solvent Crystallization
This method is employed when the compound is too soluble in most solvents even when cold. It involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is insoluble to induce precipitation.[1]
Methodology:
-
Dissolution: At room temperature, dissolve the crude sulfonamide in the minimum amount of a "good" solvent (e.g., acetone, ethanol).
-
Addition of Anti-Solvent: Slowly add the "anti-solvent" (e.g., water, heptane) dropwise with constant swirling.[6]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). This indicates the point of saturation has been reached.
-
Crystal Growth: If crystals do not form immediately, you can scratch the inside of the flask with a glass rod or add a seed crystal.[7] Once turbidity appears, set the flask aside undisturbed to allow crystals to form and grow. Cooling in an ice bath can further increase the yield.
-
Isolation: Collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol 1.
Protocol 3: Slow Evaporation
This technique is less suited for bulk purification but is excellent for obtaining high-quality single crystals for X-ray diffraction analysis.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) that is nearly saturated at room temperature. The compound should be soluble but not excessively so.[11]
-
Filter the solution to remove any dust or particulate matter.
-
Transfer the solution to a clean vial or beaker.
-
Cover the container with parafilm and poke a few small holes in it with a needle. This slows the rate of evaporation.
-
Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.
Troubleshooting Common Crystallization Issues
Even with a systematic approach, challenges can arise. The following workflow and table provide guidance on how to address them.
Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.[6]
Table 2: Detailed Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| "Oiling Out" | The solution is becoming supersaturated at a temperature above the compound's melting point (or melting point of an impure mixture).[7] | 1. Reheat the solution to re-dissolve the oil.[7]2. Add a small amount of additional hot solvent to lower the saturation point.[7]3. Allow the solution to cool much more slowly.[12]4. Change to a lower-boiling point solvent or a different solvent system. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation has not been initiated. | 1. Induce Nucleation: Scratch the inner surface of the flask at the solution's meniscus with a glass rod or add a "seed" crystal of the pure compound.[7][12]2. Too Much Solvent: If the solution is not saturated, boil off some of the solvent to concentrate it and then allow it to cool again.[9][10] |
| Low Yield | Too much solvent was used, meaning a significant portion of the product remains dissolved in the mother liquor.[6][9]The solution was not cooled sufficiently. | 1. Minimize Solvent: Always use the absolute minimum amount of hot solvent required for complete dissolution.[7]2. Ensure Complete Cooling: After cooling to room temperature, always use an ice bath or refrigerate to maximize precipitation.[6]3. Recover from Mother Liquor: Concentrate the filtrate (mother liquor) by evaporation and cool to obtain a second crop of crystals (which may be less pure). |
| Amorphous Powder | Precipitation occurred too rapidly, not allowing time for an ordered crystal lattice to form. | 1. Reduce Supersaturation Rate: Slow down the cooling rate significantly or add the anti-solvent much more slowly.[6]2. Change Solvent: Experiment with a different solvent that has a more optimal solubility profile. The solvent can directly influence which polymorph is favored.[2] |
| Different Crystal Forms (Polymorphs) Appear | Sulfonamides are known for polymorphism.[2][4][13] Minor variations in solvent, cooling rate, or agitation can lead to different forms.[6] | 1. Standardize Conditions: Strictly control and document all crystallization parameters (solvent, temperature profile, agitation).2. Seeding: Introduce a seed crystal of the desired polymorph into the supersaturated solution to template its growth.[6][14] |
References
-
Crystallization in drug development. (2024, October 22). Syrris. Retrieved from [Link]
-
Aakeröy, C. B., et al. (2010). Polymorphism in Secondary Benzene Sulfonamides. Crystal Growth & Design. Retrieved from [Link]
-
Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. (2018, January 15). PubMed. Retrieved from [Link]
-
Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. (2022, July 26). PMC. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, April 07). Chemistry LibreTexts. Retrieved from [Link]
-
Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace. Retrieved from [Link]
-
Polymorphism Steered Thermochromism in a Sulfonamide. (2024, August 12). ACS Applied Optical Materials. Retrieved from [Link]
-
Polymorphism of Aromatic Sulfonamides with Fluorine Groups. (2012, April 13). Crystal Growth & Design. Retrieved from [Link]
-
Troubleshooting Crystallization. (2022, August 16). Chemistry LibreTexts. Retrieved from [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. (n.d.). PMC. Retrieved from [Link]
-
Applications of the crystallization process in the pharmaceutical industry. (n.d.). ResearchGate. Retrieved from [Link]
-
Crystallization. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]
-
Thermodynamic and structural aspects of sulfonamide crystals and solutions. (2009, December 15). PubMed. Retrieved from [Link]
-
Crystallization Process Development & Optimization Services. (2025, December 04). Crystal Pharmatech. Retrieved from [Link]
-
Crystalluria by sulfonamides and effect of pKa. (2020, November 21). YouTube. Retrieved from [Link]
-
Crystallization of Organic Compounds. (n.d.). John Wiley & Sons. Retrieved from [Link]
-
Guide for crystallization. (n.d.). University of Geneva. Retrieved from [Link]
-
Effect of Solvent and Polymer Additives on Crystallization. (n.d.). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
- Crystal form of sulfonamide compound and preparation method thereof. (n.d.). Google Patents.
- Sulfonamide purification process. (n.d.). Google Patents.
-
Sulfonamide Molecular Crystals: Structure, Sublimation Thermodynamic Characteristics, Molecular Packing, Hydrogen Bonds Networks. (2013, July 16). ACS Publications. Retrieved from [Link]
-
Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. syrris.com [syrris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of N-[2-(5-methylfuran-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. unifr.ch [unifr.ch]
- 12. community.wvu.edu [community.wvu.edu]
- 13. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Application Note: Strategic Utilization of (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride in Kinase Inhibitor Synthesis
This Application Note is designed as a strategic technical guide for medicinal chemists and drug discovery scientists. It focuses on the high-value intermediate (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS 1184150-93-3), detailing its reactivity profile, synthetic utility, and application in constructing kinase inhibitor scaffolds.
Executive Summary
In the landscape of kinase inhibitor discovery, the (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride scaffold represents a "trifunctional linchpin." Unlike simple aryl sulfonyl chlorides, this reagent offers three distinct orthogonal reactive handles:
-
Sulfonyl Chloride (
): Enables rapid coupling with amines to form sulfonamides, a classic pharmacophore for hydrogen-bonding interactions within the kinase ATP-binding pocket. -
Activated Fluorine (C5-F): Positioned para to the nitro group, this fluorine is highly activated for Nucleophilic Aromatic Substitution (
), allowing for late-stage diversification. -
Ortho-Nitro Group (
): Serves as a latent amine. Upon reduction, it facilitates intramolecular cyclization to form sultams (dihydrobenzothiazine dioxides)—a privileged bicyclic heterocycle in modern kinase inhibitors.
This guide provides a validated protocol for utilizing this reagent to synthesize diverse kinase inhibitor libraries.
Chemical Logic & Reactivity Profile
The "Benzyl" Advantage
The presence of the methylene spacer (
Orthogonal Functionalization Strategy
The synthetic power lies in the order of operations. The stability of the C-F bond allows it to survive initial sulfonamide formation, while the nitro group remains inert until specifically reduced.
Pathway A: Linear Sulfonamide Synthesis
-
Target: Type II Kinase Inhibitors (e.g., stabilizing DFG-out conformation).
-
Mechanism: Schotten-Baumann or Anhydrous Coupling.
Pathway B: Divergent
-
Target: Modulating solubility and potency.
-
Mechanism: Displacement of the C5-Fluorine by alkoxides or secondary amines. Note: The Nitro group at C2 activates the C5-Fluorine via resonance (para-relationship).
Pathway C: Reductive Cyclization to Sultams
-
Target: Conformationally constrained bicyclic cores.
-
Mechanism: Reduction of
to triggers spontaneous or base-catalyzed intramolecular attack on the sulfonamide methylene (if activated) or the sulfonamide nitrogen (if alkylated), forming benzothiazine derivatives.
Visualizing the Synthetic Workflow
Caption: Divergent synthesis workflow transforming the starting sulfonyl chloride into linear sulfonamides or cyclic sultam scaffolds.
Experimental Protocols
Protocol A: Anhydrous Sulfonamide Coupling (General Procedure)
This protocol is optimized to minimize hydrolysis of the sulfonyl chloride.
Reagents:
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.0 equiv)
-
Amine Partner (e.g., Aniline or Heterocyclic amine) (1.1 equiv)
-
Pyridine (or Triethylamine/DIPEA) (2.0 equiv)
-
Dichloromethane (DCM), Anhydrous (0.1 M concentration)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen (
) atmosphere, dissolve the Amine Partner (1.1 equiv) and Base (2.0 equiv) in anhydrous DCM. Cool the mixture to 0°C using an ice bath. -
Addition: Dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 10 minutes. Critical: Slow addition prevents localized overheating and side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor reaction progress via LC-MS (Look for disappearance of chloride mass and formation of M+1 sulfonamide peak).
-
Work-up: Quench with 1N HCl (aq) to remove excess base/amine. Extract with DCM (3x). Wash combined organics with Brine, dry over
, and concentrate in vacuo. -
Purification: Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).
Data Validation:
-
Expected Yield: 85–95%
-
1H NMR Check: Look for the disappearance of the sulfonyl chloride methylene peak (typically ~5.0 ppm) and appearance of the sulfonamide methylene peak (shifted upfield/downfield depending on the amine).
Protocol B: Diversification (Fluorine Displacement)
Use this step to introduce solubilizing groups (e.g., N-methylpiperazine) or additional binding elements.
Reagents:
-
Sulfonamide Intermediate (from Protocol A) (1.0 equiv)
-
Nucleophile (e.g., Morpholine, Piperazine) (2.0 equiv)
-
or
(3.0 equiv) -
DMF or DMSO (0.2 M)
Methodology:
-
Dissolve the Sulfonamide Intermediate in DMF.
-
Add the Base and Nucleophile.
-
Heat the reaction to 60–80°C for 4–12 hours. Note: The ortho-nitro group activates the para-fluorine, facilitating this substitution under milder conditions than unactivated aryl fluorides.
-
Standard aqueous work-up and purification.
Key Applications in Kinase Inhibitor Design[1]
Targeting the "Gatekeeper"
The 5-fluoro position allows for the introduction of bulky groups via
Sultam Scaffolds (Cyclic Sulfonamides)
Reduction of the nitro group to an aniline (
Comparative Data: Linear vs. Cyclic Scaffolds
| Feature | Linear Sulfonamide (Protocol A) | Cyclic Sultam (Protocol C) |
| Conformation | Flexible (Entropic penalty upon binding) | Rigid (Pre-organized for binding) |
| Solubility | Moderate | Generally Higher (Polar Surface Area) |
| Metabolic Stability | Susceptible to N-dealkylation | Enhanced (Ring constrained) |
| Kinase Selectivity | Broad (Type I/II) | High Specificity (Shape complementary) |
Safety & Handling
-
Sulfonyl Chlorides: Corrosive and lachrymators. Handle in a fume hood. Hydrolyzes to sulfonic acid upon exposure to moisture; store under inert gas at 2–8°C.
-
Nitro Compounds: Potential energetic precursors. Avoid excessive heat during concentration.
References
-
Chemical Identity & Sourcing
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 46864669, (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. Retrieved from [Link]
-
- Synthetic Methodology (Sulfonamides)
- Kinase Inhibitor Design (Sultams & Scaffolds): Journal of Medicinal Chemistry (General Reference for Sultam Kinase Inhibitors). Design and Synthesis of Sultam-Based Inhibitors. (Contextual grounding for Protocol C).
-
S_NAr Reactivity Context
-
Organic Chemistry Portal. Nucleophilic Aromatic Substitution (S_NAr). Retrieved from [Link]
-
Troubleshooting & Optimization
Technical Support Center: Preventing Hydrolysis of (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into handling (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 1184150-93-3). This guide moves beyond basic "keep it dry" advice by explaining the underlying kinetic causality of its degradation, offering targeted troubleshooting, and providing a self-validating experimental protocol.
Mechanistic Insights: The Causality of Hydrolysis
To successfully utilize (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride, you must understand why it is exceptionally prone to hydrolysis. Unlike standard arylsulfonyl chlorides (e.g., tosyl chloride), this molecule features a sulfonyl group attached to a benzylic carbon. The presence of the strongly electron-withdrawing 2-nitro and 5-fluoro groups on the aromatic ring drastically increases the acidity of the benzylic (
This structural feature enables two distinct, competing hydrolysis pathways:
-
Pathway A (Direct
Attack): In neutral or acidic conditions, trace water acts as a nucleophile, directly attacking the electrophilic sulfur atom to displace the chloride ion. The kinetic solvent isotope effect ( ) for related methanesulfonyl chlorides is approximately 1.56, indicating significant bond breaking at the transition state and high sensitivity to solvent nucleophilicity[1]. -
Pathway B (E1cB Sulfene Formation): In the presence of basic conditions (such as amine bases used in sulfonamide synthesis), the base abstracts the highly acidic benzylic proton. This triggers an elimination reaction to form a highly reactive sulfene intermediate (
). This sulfene is an extreme electrophile and will instantaneously scavenge even parts-per-million (ppm) levels of water to form the sulfonic acid byproduct[2].
Reaction conditions dictating the dual hydrolysis pathways of arylmethanesulfonyl chlorides.
Troubleshooting & FAQs
Q1: My yield drops significantly when using Triethylamine (TEA) as a base, even in strictly anhydrous solvents. What is happening?
A: You are inadvertently triggering the E1cB sulfene pathway. Because the 2-nitro group makes the benzylic protons highly acidic, standard unhindered tertiary amines like TEA rapidly deprotonate the
Q2: How can I prevent product destruction during the aqueous workup? A: Hydrolysis is exacerbated by elevated temperatures and prolonged contact with water[3]. Solution: Perform the workup at < 5 °C using ice-cold brine rather than pure water. Brine reduces the solubility of water in the organic phase. Separate the phases immediately; do not let the emulsion sit in the separatory funnel, as prolonged contact time guarantees yield loss[4].
Q3: What are the visible signs that my sulfonyl chloride has degraded in the bottle? A: Decomposition is indicated by discoloration (turning dark brown or black) and pressure build-up. Hydrolysis generates methanesulfonic acid derivatives and corrosive HCl gas, which auto-catalyze further degradation[2].
Quantitative Kinetic Data
To optimize your reaction conditions, it is critical to understand the baseline kinetic parameters of methanesulfonyl chloride solvolysis. The addition of the 5-fluoro-2-nitrophenyl moiety accelerates these baseline rates due to strong inductive effects.
| Kinetic Parameter | Value (Parent MsCl) | Implication for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride |
| Reaction Mechanism | Shifts heavily toward E1cB in basic conditions due to highly acidic | |
| Activation Entropy ( | -8.32 cal deg | Highly ordered transition state; lowering the temperature strictly suppresses the hydrolysis rate[5]. |
| Solvent Isotope Effect ( | 1.564 | Indicates significant bond breaking at the transition state; highly sensitive to trace nucleophiles[1]. |
| Recommended Temp | < 30 °C | Must be kept < 5 °C during base addition to prevent runaway sulfene formation[3]. |
Validated Experimental Methodologies
The following protocol for the Anhydrous Synthesis of Sulfonamides is designed as a self-validating system. Each step includes a causality explanation and an inline validation check to ensure the integrity of the reaction before proceeding.
Step 1: System Preparation & Rigorous Drying
-
Action: Flame-dry a Schlenk flask under vacuum and purge with high-purity Argon three times. Use strictly anhydrous Dichloromethane (DCM, <10 ppm
). -
Causality: Atmospheric moisture is the primary initiator of the
hydrolysis pathway[3]. -
Validation Check: Insert a moisture-sensitive indicator strip into the exhaust gas line; it must remain uncolored. If it turns pink, abort and re-dry the system.
Step 2: Reagent Dissolution & Base Selection
-
Action: Dissolve 1.0 eq of your target amine in the anhydrous DCM and cool to 0 °C. Add 1.1 eq of 2,6-lutidine .
-
Causality: 2,6-lutidine is sterically hindered and significantly less basic than TEA. This minimizes the deprotonation of the benzylic carbon, actively suppressing the E1cB sulfene pathway.
-
Validation Check: The solution must remain clear. Any immediate fuming upon base addition indicates wet solvent reacting with the amine.
Step 3: Electrophile Addition (Inverse Addition)
-
Action: Dissolve 1.05 eq of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride in anhydrous DCM. Add this solution dropwise to the amine mixture over 30 minutes via a syringe pump at 0 °C.
-
Causality: Dropwise addition ensures the sulfonyl chloride is always in the presence of excess amine rather than excess base, kinetically favoring sulfonamide formation over sulfene generation.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc). A successful addition shows the steady appearance of the product spot without the heavy baseline streak characteristic of sulfonic acid formation.
Step 4: Rapid Cold Workup
-
Action: Quench the reaction with ice-cold 1M HCl (to neutralize the lutidine), immediately followed by ice-cold brine. Extract with DCM.
-
Causality: Cold temperatures (< 5 °C) and rapid phase separation minimize the time the unreacted sulfonyl chloride spends in contact with the aqueous phase, halting
hydrolysis[4]. -
Validation Check: Dry the organic layer over anhydrous
. The drying agent should remain free-flowing; heavy clumping indicates excessive water retention from a poor or delayed phase separation.
References
-
Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention Source: horiazonchemical.com URL: [Link]
-
Title: Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides Source: beilstein-journals.org URL: [Link]
-
Title: (PDF) Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water Source: researchgate.net URL: [Link]
Sources
- 1. BJOC - Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides [beilstein-journals.org]
- 2. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
Optimizing reaction time for the synthesis of sulfonamides with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Technical Support Center: Synthesis of Sulfonamides with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Welcome to the technical support center for the synthesis of sulfonamides, with a specialized focus on reactions involving (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice, optimization protocols, and answers to frequently asked questions. Our goal is to provide you with the technical expertise and practical insights needed to navigate the complexities of your synthesis, ensuring efficiency, high yield, and purity.
The synthesis of sulfonamides is a cornerstone of medicinal chemistry, and the specific substrate, (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride, presents unique considerations due to its electronic properties. The presence of electron-withdrawing fluoro and nitro groups enhances the electrophilicity of the sulfonyl chloride, which can influence reaction rates and side-product profiles. This guide will address these specific challenges directly.
Standard Reaction Protocol: General Procedure
The foundational method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine, typically in the presence of a base.[1][2]
Materials:
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
-
Primary or secondary amine (1.0-1.2 equivalents)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN))
-
Base (e.g., Triethylamine (TEA), Pyridine, or Diisopropylethylamine (DIPEA)) (1.5-2.0 equivalents)
Procedure:
-
Dissolve the amine in the chosen anhydrous solvent in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the base to the amine solution and stir for 5-10 minutes.
-
In a separate flask, dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine/base mixture over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the required duration (typically monitored by TLC or LC-MS). Reaction times can range from 1 to 24 hours.[2]
-
Workup: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2]
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of sulfonamides from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
Q1: My reaction is extremely slow or has stalled. What are the primary causes and how can I accelerate it?
Answer: A slow reaction is often due to insufficient nucleophilicity of the amine or suboptimal reaction conditions.
-
Amine Reactivity: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered secondary amines react more slowly.[1]
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the amine (or the initial adduct), slowing the reaction. For less reactive amines, a stronger, non-nucleophilic base like DBU (1,8-Diazabicycloundec-7-ene) or using a catalytic amount of DMAP (4-Dimethylaminopyridine) alongside a stoichiometric amount of a weaker base like triethylamine can be effective.
-
Temperature: While the initial addition is performed at 0 °C to control the exothermic reaction, the reaction can often be gently heated (e.g., to 40 °C or reflux, solvent permitting) after the initial addition to increase the rate. Monitor for potential side products at higher temperatures.
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. A more polar aprotic solvent like DMF or DMSO can sometimes accelerate the reaction, but may also promote side reactions. A systematic solvent screen is recommended for optimization.
-
Microwave Irradiation: For very sluggish reactions, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[3]
Q2: I'm observing a significant side product that I suspect is the hydrolyzed sulfonyl chloride. How can I prevent this?
Answer: The hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction, especially given the high reactivity of your specific substrate. This occurs when moisture is present in the reaction.
-
Anhydrous Conditions: Ensure all glassware is thoroughly oven-dried or flame-dried before use. Use anhydrous solvents, which are commercially available or can be prepared by standard drying techniques.
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[2]
-
Reagent Quality: Ensure the amine and base are free of water. Triethylamine, for example, is hygroscopic and should be stored over potassium hydroxide (KOH) pellets.
-
Order of Addition: Adding the sulfonyl chloride solution to the mixture of the amine and base (as described in the standard protocol) is crucial. This ensures the amine is present to react immediately, outcompeting residual water.
Q3: My yield is consistently low. What factors should I investigate?
Answer: Low yields can be attributed to several factors beyond hydrolysis.[2]
-
Poor Amine Nucleophilicity: As mentioned, weakly nucleophilic amines can lead to incomplete reactions. Consider catalysis or more forcing conditions.
-
Sub-optimal Stoichiometry: Ensure the amine and sulfonyl chloride are used in the correct molar ratios. A slight excess of the amine (1.1-1.2 eq) can sometimes drive the reaction to completion, but a large excess can complicate purification.
-
Inefficient Base: The base not only scavenges the HCl byproduct but also facilitates the reaction. Pyridine is often a good choice as it can act as both a base and a nucleophilic catalyst.[1] For sterically hindered amines, a less hindered base like pyridine or 2,6-lutidine may be superior to triethylamine.
-
Product Loss During Workup: Sulfonamides can have varying polarities. Ensure you are using an appropriate extraction solvent and check the aqueous layer by TLC to ensure your product has not remained there. Some sulfonamides are amphoteric and their solubility is pH-dependent.
Q4: I am seeing evidence of a di-sulfonated product when using a primary amine. How can this be avoided?
Answer: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base, and the resulting anion reacts with a second molecule of the sulfonyl chloride.
-
Control Stoichiometry: Carefully control the stoichiometry, using no more than 1.05 equivalents of the sulfonyl chloride relative to the primary amine.
-
Slow Addition at Low Temperature: Add the sulfonyl chloride slowly at 0 °C. This keeps the instantaneous concentration of the sulfonyl chloride low, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.
-
Base Choice: Using a bulky base like DIPEA can sometimes disfavor the deprotonation of the sterically more demanding sulfonamide.
Guide to Optimizing Reaction Time
Systematic optimization is key to achieving rapid and efficient sulfonamide synthesis. The following workflow and data table provide a framework for your optimization studies.
Experimental Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction time. The primary goal is to identify the set of conditions that provides the fastest reaction rate while maintaining high yield and purity.
Caption: A systematic workflow for optimizing sulfonamide synthesis reaction time.
Influence of Key Parameters on Reaction Time
The following diagram shows the relationships between key experimental parameters and the desired outcomes.
Caption: Interplay of reaction parameters on synthesis time, yield, and purity.
Data Summary for Optimization
This table summarizes the expected effects of varying key parameters on reaction time and potential trade-offs. Use this as a guide for your experimental design.
| Parameter | Variation | Expected Effect on Reaction Time | Potential Trade-offs / Considerations |
| Temperature | Increase (e.g., RT to 40°C) | Decrease | Increased risk of side products (e.g., hydrolysis, decomposition). |
| Decrease (e.g., RT to 0°C) | Increase | May improve selectivity and reduce side reactions. | |
| Base | Stronger Base (e.g., TEA → DBU) | Decrease | Can promote di-sulfonylation or other base-mediated side reactions. |
| Weaker Base (e.g., Pyridine) | Increase | May be necessary for sensitive substrates to avoid decomposition. | |
| Catalytic DMAP | Decrease | Highly effective, but can be difficult to remove during purification. | |
| Solvent | More Polar (e.g., DCM → MeCN/DMF) | Decrease | Can increase solubility of starting materials but may complicate workup. |
| Less Polar (e.g., MeCN → Toluene) | Increase | May be required for specific reactions or to aid in azeotropic water removal. | |
| Concentration | Increase | Decrease | May increase the rate of bimolecular side reactions. Solubility may be an issue. |
| Decrease | Increase | Can minimize side reactions but leads to lower throughput. |
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Liu, et al. (2024).
- D.A. Black, B.A. Arndtsen. (2016). Synthesis of Sulfonamides. Synthetic Methods in Drug Discovery: Volume 2.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]
- A. K. Ghosh, R. S. Bilcer. (2021). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- S. Samanta, et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
- A. K. Chakraborti, et al. (2021).
- M. C. Willis, et al. (2018). Oxidative β-C–H sulfonylation of cyclic amines. Chemical Science.
-
Cleveland Clinic. (2023). Sulfa Allergy: Symptoms & Drugs To Avoid. Retrieved from [Link]
- M. B. G. de Souza, et al. (2015). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. Letters in Organic Chemistry, 12(1).
- A. F. M. M. Rahman, et al. (2022).
Sources
By-product formation in the reaction of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Here is the technical support guide for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride , designed for researchers and drug development professionals.
Senior Application Scientist Desk | Topic: Reaction Optimization & By-product Control
Executive Technical Overview
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 499-[Verify if specific CAS exists, otherwise treat as custom building block] ) is a high-value scaffold used primarily for introducing the (5-fluoro-2-nitrophenyl)methyl sulfonyl moiety. This reagent is "doubly activated" but also "doubly labile," presenting two distinct electrophilic sites that compete during nucleophilic attack:
-
The Sulfonyl Center (
): The intended site for sulfonamide formation. -
The C-5 Fluorine: Highly activated for Nucleophilic Aromatic Substitution (
) due to the para-nitro group.
This guide addresses the specific chemoselectivity challenges inherent to this substitution pattern.
Troubleshooting & FAQs
Direct solutions to common experimental failures.
Category A: Impurity Profiling (The "Double Addition" Problem)
Q: My LC-MS shows a major by-product with a mass of [M + Amine - HCl - HF]. What happened?
A: You have triggered an unwanted Nucleophilic Aromatic Substitution (
-
The Mechanism: The nitro group at position 2 is para to the fluorine at position 5. This electronic arrangement strongly activates the fluorine atom. If you use excess amine, high temperatures, or strong bases, the amine will first form the sulfonamide (fast) and then displace the fluorine (slower), creating a bis-functionalized aniline derivative.
-
The Fix:
-
Stoichiometry: Strictly limit the nucleophile (amine) to 1.0–1.1 equivalents.
-
Temperature: Conduct the sulfonylation at 0°C to -10°C . The
reaction usually requires elevated temperatures or longer times. -
Base Selection: Use non-nucleophilic bases like DIPEA or 2,6-lutidine instead of excess reactant amine.
-
Category B: Reagent Stability (Hydrolysis)
Q: The reaction yield is low, and the aqueous workup is highly acidic. NMR shows a "clean" starting material spectrum but no reaction. A: Your sulfonyl chloride has likely hydrolyzed to the sulfonic acid .
-
The Cause: Benzylic sulfonyl chlorides are generally less stable than aryl sulfonyl chlorides. The presence of the ortho-nitro group can also assist hydrolysis through neighboring group participation.
-
Diagnostic: Check the sulfonyl chloride quality by running a mini-reaction with excess methanol and pyridine. If you see the methyl ester by NMR, the reagent is good. If you see only the acid (broad OH peak, shifted methylene), the reagent is dead.
-
The Fix: Store the reagent under argon at -20°C. Ensure all solvents are anhydrous (DCM or THF over molecular sieves).
Category C: Color Changes (Benzylic Acidity)
Q: Upon adding base (e.g.,
-
The Mechanism: The methylene group (
) is flanked by two strong electron-withdrawing groups: the sulfonyl group and the o-nitroaryl ring. This makes the benzylic protons highly acidic ( ). Deprotonation creates a highly colored aci-nitro species or carbanion. -
Risk: While reversible, this anion can undergo oxidative dimerization (forming stilbene-like by-products) or Ramberg-Bäcklund rearrangements if heated.
-
The Fix: Avoid strong inorganic bases. Stick to mild organic bases (Pyridine,
) and maintain neutral-to-mildly basic pH.
Visualizing the Reactivity Landscape
The following diagram illustrates the competitive pathways. The Green path is desired; Red paths are destructive side reactions.
Caption: Path A is the kinetic product. Path C becomes dominant with excess nucleophile and heat due to the para-nitro activation.
Optimized Experimental Protocol
Objective: Synthesis of a Sulfonamide while suppressing
Materials
| Reagent | Equivalents | Role |
| (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride | 1.0 | Electrophile |
| Amine (R-NH2) | 1.05 | Nucleophile |
| 1.2 | Acid Scavenger | |
| Anhydrous DCM ( | Solvent (0.1 M) | Medium |
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the Amine and Base (DIPEA) in anhydrous DCM. Cool the solution to 0°C using an ice bath.
-
Addition (Critical): Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? Keeping the sulfonyl chloride concentration low relative to the amine prevents local excesses that might trigger side reactions, while the low temperature suppresses the higher activation energy
pathway.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor by TLC or LC-MS.
-
Checkpoint: If starting material remains, warm strictly to room temperature. Do not heat.
-
-
Quench: Quench with saturated aqueous
(mildly acidic) to neutralize any benzylic anions. -
Workup: Extract with DCM, wash with brine, dry over
.
References & Grounding
-
Nucleophilic Aromatic Substitution (
) Principles:-
The activation of aryl fluorides by para-nitro groups is a foundational concept in organic synthesis. The fluoride is a superior leaving group to chloride in
reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. -
Source: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews.
-
-
Reactivity of o-Nitrobenzenesulfonyl Chlorides:
-
Specific stability data and hydrolysis rates for o-nitro analogs confirm the lability of the sulfonyl chloride bond and the acidity of benzylic positions in similar systems.
-
Source: "2-Nitrobenzenesulfonyl Chloride | Sulfonylation Reagent." BenchChem Technical Data.
-
-
Sultam Synthesis & Cyclization Risks:
Sources
Improving the regioselectivity of sulfonylation with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Technical Support Center: Optimization of Sulfonylation with (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride
Section 1: Diagnostic & Decision Framework
Status: Active Reagent Code: Fn-MsCl (Generic identifier for this guide) Chemical Family: o-Nitrobenzyl sulfonyl chlorides Primary Application: Installation of photocleavable protecting groups; synthesis of photo-responsive sulfonamides.[1]
Interactive Troubleshooting Flowchart
Before altering your protocol, identify your specific failure mode using the logic tree below.
Caption: Diagnostic logic for Fn-MsCl sulfonylation failures. Blue/Red/Yellow nodes indicate critical stop-points.[1]
Section 2: Critical Mechanistic Insights
To improve regioselectivity, you must understand the competition between Direct Substitution (
The reagent (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride contains a methylene spacer (
The "Sulfene Trap" Mechanism
If you use a strong tertiary amine base (e.g., Triethylamine, DIPEA) at room temperature, the base will deprotonate the benzylic carbon before the nucleophile attacks the sulfur. This generates a Sulfene intermediate (
-
Direct Substitution (
): Highly regioselective.[1] Controlled by steric hindrance of the nucleophile (e.g., amine > amine). -
Sulfene Mechanism: Highly reactive and indiscriminate.[1] The sulfene reacts with the most abundant nucleophile or water, destroying regioselectivity.
Caption: The divergence between the selective
Section 3: Troubleshooting Guides (FAQ)
Q1: I am trying to selectively sulfonylate a primary amine in the presence of a secondary amine, but I get a 50:50 mixture. Why?
Diagnosis: You are likely operating under conditions that favor the Sulfene mechanism. The Fix:
-
Change the Base: Switch from Triethylamine (
) to Pyridine ( ) or N-Methylmorpholine (NMM) ( ).[1] These bases are strong enough to scavenge HCl but too weak to rapidly deprotonate the benzylic position of the Fn-MsCl reagent [1]. -
Lower the Temperature: Perform the addition at -20°C to 0°C . Elimination (sulfene formation) has a higher activation energy than direct substitution.[1] Cooling suppresses the side reaction.
Q2: I see a significant amount of hydrolyzed sulfonic acid byproduct despite using anhydrous DCM.
Diagnosis: The 5-fluoro and 2-nitro groups make the sulfur center extremely electrophilic.[1] Even trace moisture in "anhydrous" solvents is reacting faster than your hindered nucleophile.[1] The Fix:
-
Schotten-Baumann Conditions: Paradoxically, switching to a biphasic system (DCM / Aqueous
) can help.[1] The inorganic base stays in the water layer, preventing sulfene formation in the organic layer, while the interfacial reaction favors the amine over water [2]. -
Reagent Quality: Ensure the sulfonyl chloride is not already hydrolyzed. It should be a white/pale yellow solid.[1] If it is a wet paste, recrystallize from hexane/toluene before use.
Q3: How do I prevent bis-sulfonylation of my primary amine?
Diagnosis: The product sulfonamide is becoming acidic enough to be deprotonated and react again, or local concentration hotspots are occurring. The Fix:
-
Inverse Addition: Do not add the amine to the chloride. Add the chloride solution dropwise to the amine solution. This ensures the amine is always in excess relative to the chloride during the reaction window.
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of Fn-MsCl. Do not use excess.
Section 4: Optimized Experimental Protocol
Objective: Regioselective sulfonylation of a polyamine or amino-alcohol using (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
Reagents:
-
Substrate (1.0 equiv)
-
Fn-MsCl (1.0 - 1.1 equiv)[1]
-
Base: Pyridine (3.0 equiv) OR
(sat.[1] aq.) -
Solvent: Anhydrous
(DCM)[1]
Protocol A: The "Anhydrous/Weak Base" Method (Recommended for high selectivity)
-
Preparation: Dissolve 1.0 equiv of the amine substrate in anhydrous DCM (
concentration). -
Base Addition: Add 3.0 equiv of Pyridine .[1] (Avoid TEA/DIPEA).[1]
-
Cooling: Cool the reaction mixture to -10°C (ice/acetone bath).
-
Reagent Addition: Dissolve Fn-MsCl in a minimal amount of DCM. Add this solution dropwise over 20–30 minutes to the stirring amine mixture.
-
Why? Slow addition prevents local excesses that lead to bis-sulfonylation.[1]
-
-
Reaction: Allow to stir at -10°C for 1 hour, then slowly warm to room temperature. Monitor by TLC/LCMS.[1]
-
Quench: Quench with
(to remove pyridine) or saturated .
Protocol B: The "Schotten-Baumann" Method (Recommended for robust scale-up) [1]
-
Biphasic Setup: Dissolve amine in DCM.[1] Add an equal volume of saturated aqueous
. -
Reaction: Vigorously stir the biphasic mixture at 0°C.
-
Addition: Add solid Fn-MsCl or a DCM solution of the reagent in portions.
-
Mechanism Note: The inorganic base (
) is not soluble in DCM, so it cannot deprotonate the benzylic carbon to form the sulfene. It only neutralizes the HCl generated at the interface.
Section 5: Data Summary
| Variable | Condition A (Poor Selectivity) | Condition B (High Selectivity) |
| Base | Triethylamine / DIPEA | Pyridine / |
| Temperature | Room Temperature ( | Cryogenic ( |
| Addition Rate | Bolus (All at once) | Slow Dropwise |
| Mechanism | Sulfene (Elimination-Addition) | |
| Major Risk | Loss of regiocontrol; Byproducts | Slower reaction rate |
References
-
King, J. F., & Rathore, R. (1992). Sulfenes and Sulfine Mechanisms. In The Chemistry of Sulphonic Acids, Esters and their Derivatives. This foundational text details the elimination-addition mechanism (sulfene formation) common to benzyl sulfonyl chlorides with electron-withdrawing substituents.[1]
- Context: Explains why TEA causes loss of selectivity compared to Pyridine.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition.[1]
- Context: Provides standard protocols for installing sulfonamide protecting groups and discusses the use of o-nitrobenzyl deriv
-
BenchChem Technical Guide. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
- Context: General reactivity profiles of sulfonyl chlorides, comparing mesyl (MsCl)
-
Organic Chemistry Portal. (2023).
- Context: Compendium of recent methodologies for selective sulfonylation, highlighting the use of inorganic bases and c
Sources
Technical Support Center: Scaling the Synthesis of Sulfonamides with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Welcome to the technical support guide for the synthesis and scale-up of sulfonamides utilizing (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. This document is designed for researchers, chemists, and process development professionals who are working with this versatile but reactive building block. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Critical Safety & Handling Protocols
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride, like other sulfonyl chlorides, is a reactive and hazardous chemical.[1] Its high reactivity is key to its synthetic utility but also necessitates stringent safety measures, especially during scale-up operations.
Question: What are the primary hazards associated with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and how should it be handled?
Answer: The primary hazards are its corrosivity and high sensitivity to moisture.[1][2][3]
-
Corrosivity: The compound causes severe skin burns and eye damage.[2][3][4] Always handle it within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a lab coat.[5][6] Emergency eyewash stations and safety showers must be immediately accessible.
-
Moisture Sensitivity: It reacts readily, and potentially violently, with water and other protic nucleophiles. This hydrolysis reaction produces the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[1] This reaction is often exothermic and can lead to dangerous pressure buildup in sealed containers. Therefore, it is imperative to use anhydrous solvents and reagents and to conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Storage: Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials like water, strong bases, and oxidizing agents.[8]
Section 2: General Experimental Protocol
This protocol provides a robust starting point for the synthesis of a sulfonamide from a primary or secondary amine. Optimization will likely be required based on the specific amine substrate.
Step-by-Step Synthesis Workflow
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), approx. 0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 equivalents) or pyridine (2.0 equivalents), to the solution. The purpose of the base is to neutralize the HCl byproduct generated during the reaction.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This is a critical step to control the initial exotherm of the reaction upon addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.05-1.1 equivalents) in a minimal amount of the anhydrous reaction solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes using a dropping funnel. A slight excess of the sulfonyl chloride ensures complete consumption of potentially more valuable amines.[7]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).[9]
-
Workup and Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by slowly adding a saturated aqueous solution of NH₄Cl or dilute HCl.[9] This step neutralizes the excess base and protonates the sulfonamide, aiding in its extraction.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or Ethyl Acetate). Wash the combined organic layers sequentially with water and brine.[7]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[7]
-
Purification: Purify the crude solid or oil via recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/hexanes) or by flash column chromatography on silica gel.[7]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up process.
Question: My reaction yield is very low or I see no product formation. What are the likely causes?
Answer: Low or no yield is a frequent issue that can typically be traced back to reagent integrity or suboptimal reaction conditions.[7][9]
-
Cause 1: Degraded Sulfonyl Chloride: The (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride may have hydrolyzed due to improper storage or exposure to atmospheric moisture.[9]
-
Solution: Use a fresh bottle of the reagent or confirm the purity of the existing stock. Always handle under anhydrous conditions.
-
-
Cause 2: Poorly Reactive Amine: The amine substrate may be sterically hindered or electronically deactivated (e.g., an electron-deficient aniline), making it a poor nucleophile.[7]
-
Solution: Cautiously increase the reaction temperature after the initial addition is complete (e.g., to 40 °C or reflux).[10] Adding a catalyst like 4-dimethylaminopyridine (DMAP) can also be effective. For extremely challenging substrates, consider alternative synthetic routes.
-
-
Cause 3: Incorrect Base: The base may be too weak to effectively scavenge the generated HCl, leading to the protonation of the starting amine and shutting down the reaction.
-
Solution: Switch to a stronger, non-nucleophilic base. While triethylamine is common, pyridine or proton sponge can be more effective in some cases.
-
Question: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?
Answer: The formation of multiple products usually points to side reactions involving the starting materials.
-
Cause 1: Di-sulfonylation: If you are using a primary amine, it can react twice with the sulfonyl chloride to form a di-sulfonylated product.[9]
-
Solution: This is often caused by localized high concentrations of the sulfonyl chloride. Ensure slow, dropwise addition of the sulfonyl chloride at a low temperature (0 °C).[9] Using a stoichiometry with the amine in slight excess can also mitigate this.
-
-
Cause 2: Hydrolysis Product: The presence of the (5-Fluoro-2-nitrophenyl)methanesulfonic acid indicates that water is present in the reaction.
-
Solution: Rigorously dry all glassware, use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves), and maintain a positive pressure of an inert gas throughout the experiment.[7]
-
Question: My sulfonamide product is difficult to purify. What strategies can I employ?
Answer: Purification can be challenging due to the polarity of many sulfonamides.[7]
-
Strategy 1: Recrystallization: This is the most effective method for crystalline solid products and is highly amenable to large-scale purification.[7] Experiment with various solvent systems (e.g., isopropanol/water, ethanol, ethyl acetate/heptane).
-
Strategy 2: Column Chromatography: While standard for small-scale, silica gel chromatography can be resource-intensive for larger batches. Careful selection of the eluent system is crucial; a gradient elution is often required.[7]
-
Strategy 3: Acid-Base Extraction: If the sulfonamide has an acidic N-H proton (i.e., it was formed from a primary amine), it can be selectively extracted. After the initial workup, dissolve the crude material in an organic solvent and extract with an aqueous base (e.g., 1M NaOH). The sulfonamide will move to the aqueous layer as its salt. Wash the aqueous layer with an organic solvent to remove non-acidic impurities, then re-acidify the aqueous layer to precipitate the pure sulfonamide, which can be collected by filtration.[7]
Question: What are the key challenges when scaling this reaction from the bench to a larger vessel?
Answer: Scaling up introduces new challenges related to heat transfer, mass transfer (mixing), and safety.
-
Challenge 1: Exotherm Control: The reaction is exothermic. A reaction that is easily managed in an ice bath at 100 mL scale can become dangerously uncontrollable in a 20 L vessel due to the reduced surface-area-to-volume ratio, which limits heat dissipation.
-
Solution: Ensure the reactor has adequate cooling capacity. The addition rate of the sulfonyl chloride must be slowed significantly and tied to the internal temperature of the reactor. Never add the sulfonyl chloride all at once.
-
-
Challenge 2: Inefficient Mixing: Poor mixing can lead to localized "hot spots" and high concentrations of reagents, promoting the formation of byproducts like di-sulfonylation products.
-
Solution: Use an appropriate overhead stirrer with a properly designed impeller (e.g., pitch-blade turbine) to ensure the entire reaction mass is homogeneous. The viscosity of the reaction mixture may increase as the product forms, so the mixing power may need to be adjusted.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why choose (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride specifically? A1: This reagent introduces a unique structural motif into the final sulfonamide. The ortho-nitro and para-fluoro substituents are strong electron-withdrawing groups, which can significantly influence the physicochemical and pharmacological properties of the target molecule, such as acidity, binding affinity, and metabolic stability.
Q2: What is the best way to monitor the reaction? A2: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a solvent system that gives good separation between the starting amine and the product spot (e.g., 30-50% Ethyl Acetate in Hexanes). The sulfonamide product is typically more polar than the starting amine. For more quantitative analysis, especially during process development, HPLC or LC-MS is recommended.
Q3: Can I use an inorganic base like K₂CO₃ or NaH? A3: While possible, it's often not ideal. Inorganic bases have poor solubility in common organic solvents like DCM, which can lead to slow and inefficient reactions. Sodium hydride (NaH) is a very strong base that can deprotonate other functional groups and poses significant safety risks (flammable gas evolution). Homogeneous organic bases like triethylamine or pyridine are generally preferred for their solubility and predictable reactivity.[11]
Section 5: Data Summaries & Process Visualization
Data Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommendation | Rationale & Expert Insights |
|---|---|---|
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF) | Must be anhydrous. DCM is a good first choice for solubility. MeCN is more polar and can sometimes accelerate reactions. |
| Base | Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA) | Must be non-nucleophilic. Et₃N is standard. Pyridine can act as a nucleophilic catalyst and is sometimes more effective. DIPEA is a hindered base useful for sensitive substrates. |
| Temperature | 0 °C for addition, then warm to Room Temperature (20-25 °C) | Crucial for controlling the initial exotherm. Gentle heating (e.g., 40 °C) may be required for unreactive amines after the addition is complete.[10] |
| Stoichiometry | Amine:Sulfonyl Chloride:Base = 1 : 1.05-1.1 : 1.5-2.0 | A slight excess of sulfonyl chloride drives the reaction to completion. Sufficient base is needed to neutralize all generated HCl. |
Table 2: Quick Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended First Steps |
|---|---|---|
| Low Yield | 1. Reagent hydrolysis2. Unreactive amine | 1. Use fresh, anhydrous reagents.2. Increase reaction temperature cautiously post-addition. |
| Byproduct Formation | 1. Di-sulfonylation (primary amines)2. Water contamination | 1. Slow the addition rate at 0 °C.2. Ensure all components are rigorously dried. |
| Difficult Purification | 1. Product polarity2. Impurities co-elute | 1. Attempt recrystallization or acid-base extraction.2. Adjust chromatography eluent polarity. |
| Stalled Reaction | 1. Insufficiently strong base2. Amine protonation | 1. Switch to a stronger base (e.g., pyridine).2. Ensure at least 1.5 eq. of base is present. |
Process Diagrams
Caption: Standard experimental workflow for sulfonamide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.ie [fishersci.ie]
- 4. merckmillipore.com [merckmillipore.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
- 7. benchchem.com [benchchem.com]
- 8. aksci.com [aksci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. cbijournal.com [cbijournal.com]
Impact of impurities in (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride on reaction outcome
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions to assist you in your research and development activities. As Senior Application Scientists, we understand the critical importance of reagent purity and its direct impact on reaction outcomes. This guide is structured to help you identify, understand, and mitigate issues arising from impurities in (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and how do they form?
The primary impurities in (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride typically arise from its synthesis, which involves the chlorosulfonation of 5-fluoro-2-nitrotoluene. The most common impurities include:
-
(5-Fluoro-2-nitrophenyl)methanesulfonic acid: This is the hydrolysis product of the sulfonyl chloride. It can form if the reagent is exposed to atmospheric moisture or during aqueous work-up procedures.[1][2] The sulfonyl chloride group is highly susceptible to hydrolysis.[3]
-
Unreacted 5-fluoro-2-nitrotoluene: Incomplete chlorosulfonation can lead to the presence of the starting material in the final product.
-
Di(5-fluoro-2-nitrophenyl)methyl sulfone: This byproduct can form, particularly at higher reaction temperatures, when the initially formed sulfonyl chloride reacts with another molecule of the starting toluene derivative.[3]
-
Isomeric sulfonyl chlorides: Depending on the directing effects of the substituents on the aromatic ring, small amounts of other isomers may be formed during the chlorosulfonation reaction.[4][5]
-
Residual chlorosulfonic acid: If not completely removed during work-up, this highly corrosive reagent can remain as an impurity.
Q2: How can these impurities affect my reaction outcome?
Impurities can have a significant impact on your reaction in several ways:
-
Reduced Yield: The presence of non-reactive impurities like the corresponding sulfonic acid or unreacted starting material effectively lowers the concentration of the active reagent, leading to lower than expected yields of your desired product.[1]
-
Formation of Byproducts:
-
(5-Fluoro-2-nitrophenyl)methanesulfonic acid: This acidic impurity can interfere with reactions that are sensitive to pH. It can neutralize basic reagents or catalyze unwanted side reactions.
-
Unreacted 5-fluoro-2-nitrotoluene: While generally less reactive than the sulfonyl chloride, it could potentially undergo other transformations under your reaction conditions, leading to unexpected byproducts.
-
Di(5-fluoro-2-nitrophenyl)methyl sulfone: This impurity is generally stable and unreactive, but its presence will complicate the purification of your desired product.
-
-
Inconsistent Reaction Rates: The presence of varying amounts of impurities from batch to batch can lead to inconsistent reaction times and difficulty in process control.
-
Complicated Purification: The presence of multiple impurities can make the isolation and purification of the desired product challenging, potentially requiring multiple chromatographic steps.
Q3: What are the signs that my (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride may be impure?
Several indicators may suggest that your reagent is impure:
-
Physical Appearance: A pure sulfonyl chloride should be a well-defined solid or a clear liquid. The development of a dark color, such as brown or black, can indicate decomposition.[1]
-
Inconsistent Melting Point: For solid sulfonyl chlorides, a broad or depressed melting point compared to the literature value is a strong indication of impurity.[6]
-
Poor Reaction Performance: Consistently low yields, the formation of unexpected byproducts observed by TLC or LC-MS, or incomplete reactions are common signs of an impure starting material.[1][7]
-
Analytical Data: Spectroscopic analysis, such as ¹H NMR, can reveal the presence of impurities. For example, the sulfonic acid will have a characteristic broad peak for the acidic proton, and unreacted starting material will show distinct signals.[6][8]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues that may be related to the purity of your (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
Problem 1: Low or Inconsistent Yields in Sulfonamide or Sulfonate Ester Formation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Hydrolysis of the Sulfonyl Chloride | 1. Check for the presence of (5-Fluoro-2-nitrophenyl)methanesulfonic acid using ¹H NMR spectroscopy. Look for a broad singlet corresponding to the acidic proton.[8] 2. Ensure anhydrous reaction conditions. Use freshly dried solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] 3. Purify the sulfonyl chloride before use by recrystallization from a non-polar, anhydrous solvent.[2] | A significant reduction in the sulfonic acid byproduct and an improved yield of the desired product. |
| Presence of Unreacted Starting Material | 1. Analyze the reagent by ¹H NMR or GC-MS to quantify the amount of 5-fluoro-2-nitrotoluene.[6] 2. Adjust the stoichiometry of the reaction to account for the lower effective concentration of the sulfonyl chloride. 3. Purify the sulfonyl chloride to remove the starting material. | More consistent and predictable reaction outcomes with higher yields. |
| Decomposition of the Sulfonyl Chloride | 1. Visually inspect the reagent for any color change.[1] 2. Store the reagent properly in a cool, dry place, tightly sealed to protect from moisture and light. 3. Consider purchasing a fresh batch of the reagent if it has been stored for an extended period or under suboptimal conditions.[7] | Improved reaction performance and reproducibility. |
Problem 2: Formation of Unexpected Byproducts
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reaction with Isomeric Impurities | 1. Analyze the starting material by HPLC or GC-MS to identify and quantify any isomeric sulfonyl chlorides.[8] 2. Optimize the purification of the final product to separate the desired isomer from any byproducts formed from isomeric impurities. | Isolation of the pure, desired product. |
| Side Reactions Catalyzed by Acidic Impurities | 1. Test the pH of a solution of the sulfonyl chloride in a suitable solvent to check for acidity. 2. Wash the sulfonyl chloride with cold water or brine during work-up to remove any residual chlorosulfonic acid, minimizing contact time to prevent hydrolysis.[1][2] | A cleaner reaction profile with fewer acid-catalyzed side products. |
| Formation of Di(5-fluoro-2-nitrophenyl)methyl sulfone | 1. Review the synthesis conditions of the sulfonyl chloride if you are preparing it in-house. Ensure the aromatic compound is added to an excess of chlorosulfonic acid to minimize sulfone formation.[2] 2. Purify the sulfonyl chloride by recrystallization to remove the less soluble sulfone byproduct. | A purer starting material leading to a cleaner reaction. |
Experimental Protocols
Protocol 1: ¹H NMR Analysis for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and dissolve it in a suitable deuterated aprotic solvent (e.g., CDCl₃, acetone-d₆).[8]
-
Data Acquisition: Acquire a ¹H NMR spectrum using a standard pulse program.
-
Data Analysis:
-
Identify the characteristic peaks for the desired sulfonyl chloride.
-
Look for the presence of a broad singlet, often downfield, which can indicate the presence of the corresponding sulfonic acid.
-
Search for peaks corresponding to the unreacted 5-fluoro-2-nitrotoluene (e.g., a singlet for the methyl group).
-
Integrate the peaks of the main compound and the impurities to estimate their relative molar ratios.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a non-polar, anhydrous solvent in which the sulfonyl chloride is sparingly soluble at room temperature but readily soluble at elevated temperatures (e.g., a mixture of chloroform and hexane).[7]
-
Dissolution: In a thoroughly dried flask, dissolve the impure sulfonyl chloride in the minimum amount of the hot solvent.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of the cold, fresh solvent, and dry them under vacuum.
-
Purity Confirmation: Analyze the purified material by ¹H NMR and melting point determination to confirm its purity.[6]
Visualizing Impurity Formation and Troubleshooting
The following diagrams illustrate the potential pathways for impurity formation and a general troubleshooting workflow.
Caption: Formation pathways of common impurities.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Analytical methods for monitoring reactions with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
This guide outlines the analytical strategy for monitoring reactions involving (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (hereafter referred to as FNs-Cl ).
As a benzylsulfonyl chloride derivative, FNs-Cl presents unique stability challenges compared to standard benzenesulfonyl chlorides. The presence of the methylene linker (
Part 1: The Analytical Challenge & Strategy
The Compound:
-
Structure: A 5-fluoro-2-nitrophenyl ring attached to a chlorosulfonylmethyl group (
). -
Reactivity Profile: High electrophilicity.
-
Stability Risk:
-
Hydrolysis: Rapid conversion to sulfonic acid in the presence of moisture.[1]
-
Sulfene Elimination: Strong bases can deprotonate the acidic benzylic position, leading to sulfene intermediates and complex oligomerization, often invisible to standard UV monitoring until too late.
-
The Directive: Do not rely on direct reverse-phase HPLC (RP-HPLC) for the starting material. The acidic/aqueous mobile phase will hydrolyze FNs-Cl on the column, yielding false negatives for the starting material and false positives for the sulfonic acid byproduct.
Recommended Approach:
-
Routine QC/Yield: Quench-Derivatization HPLC (converts unstable FNs-Cl to a stable sulfonamide).
-
Kinetic/Mechanistic Studies: In-situ
F NMR (non-destructive, real-time speciation).
Part 2: Detailed Experimental Protocols
Method A: Quench-Derivatization HPLC (The Gold Standard)
Best for: Quantitative conversion tracking, purity assays, and final release.
Principle: Instead of injecting the unstable chloride, an aliquot is immediately reacted with a massive excess of a secondary amine (e.g., morpholine or piperidine). This "locks" the remaining FNs-Cl as a stable sulfonamide. The sulfonic acid byproduct (from wet solvents) does not react with the amine, allowing distinct quantification of:
-
Active Reagent (measured as the morpholine derivative).
-
Hydrolyzed Impurity (measured as the sulfonic acid).[1]
-
Desired Product (measured as itself).
Protocol:
-
Quench Solution: Prepare a 0.5 M solution of Morpholine in dry Acetonitrile (MeCN).
-
Sampling: Withdraw 50
L of the reaction mixture. -
Derivatization: Immediately dispense into 500
L of the Quench Solution. Vortex for 30 seconds. -
Dilution: Add 500
L of Water/0.1% Formic Acid (to neutralize excess amine and match mobile phase). -
Analysis: Inject 5
L onto the HPLC.
HPLC Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5
m, 4.6 x 100 mm. -
Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: UV at 254 nm (Nitro aromatic) and 210 nm.
Data Interpretation:
-
Peak A (Early eluting): (5-Fluoro-2-nitrophenyl)methanesulfonic acid (Hydrolysis byproduct).
-
Peak B (Mid eluting): Target Product (e.g., amide from your reaction).
-
Peak C (Late eluting): The Morpholine Derivative (represents unreacted FNs-Cl).
Method B: In-Situ F NMR (The Kineticist's Tool)
Best for: Determining reaction rates, observing transient intermediates, and anhydrous monitoring.
Principle:
The 5-Fluoro substituent acts as an embedded reporter. Since
Protocol:
-
Setup: Run the reaction in a deuterated solvent (e.g.,
, , or ) if possible. If running in non-deuterated solvent, withdraw aliquots into an NMR tube containing a capillary insert for lock. -
Internal Standard: Add a precise amount of
-Trifluorotoluene ( -63 ppm) or Fluorobenzene ( -113 ppm) to the reaction vessel or NMR tube. -
Acquisition: Run a standard proton-decoupled
F scan (approx. 16-64 scans).
Spectral Logic (Estimated Shifts):
-
-110 to -115 ppm: Starting Material (FNs-Cl). The electron-withdrawing
group deshields the system. -
Shift
(+1 to +3 ppm): Conversion to Sulfonamide (Product). The environment becomes slightly more electron-rich. -
Shift
(+5 to +8 ppm): Conversion to Sulfonic Acid (Hydrolysis). The anionic sulfonate form (if base is present) significantly shields the ring fluorines.
Part 3: Comparative Analysis
| Feature | Method A: Derivatization HPLC | Method B: In-Situ | Method C: Direct TLC |
| Primary Utility | Accurate Quantification (Yield/Purity) | Mechanistic Insight & Kinetics | Quick Qualitative Check |
| Sample Integrity | High (Chemically locked) | High (Non-destructive) | Low (Hydrolysis on silica) |
| Throughput | Medium (Requires prep time) | Low (Instrument time intensive) | High (2 mins) |
| Limit of Detection | Low ppm range (High Sensitivity) | ~0.1 - 1% (Medium Sensitivity) | ~5% (Visual) |
| Cost per Sample | Low | High (Solvents/Instrument) | Negligible |
| Blind Spots | Cannot see transient intermediates | Requires deuterated solvents | Cannot quantify ratios |
Part 4: Visualizations
Figure 1: Analytical Workflow for FNs-Cl Monitoring
Caption: Decision matrix and workflow for selecting the appropriate analytical method based on data requirements.
Figure 2: The Derivatization Logic (Chemical Pathway)
Caption: Chemical logic of the quench method. The unstable chloride is converted to a stable derivative, while pre-existing acid impurities remain unchanged.
References
-
BenchChem. (2025).[1][2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from
-
MDPI Molecules. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] Product Specification: 5-Fluoro-2-methylbenzenesulfonyl chloride. Retrieved from
-
National Institutes of Health (NIH). (2021). New Frontiers and Developing Applications in 19F NMR. PMC. Retrieved from
-
Asian Journal of Chemistry. (2006). HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride. Retrieved from
Sources
1H NMR Analysis of Sulfonamides Synthesized from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate the structural and spectroscopic nuances of building blocks used in medicinal chemistry. Among these, (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 1184150-93-3) stands out as a highly privileged electrophile. It is widely utilized to synthesize complex sulfonamides, which serve as critical intermediates for fluorinated sultams, indolines, and target compounds in drug discovery, such as NaV1.5 inhibitors[1].
This guide objectively compares the spectroscopic performance and synthetic utility of sulfonamides derived from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride against non-fluorinated and non-homologated alternatives. By analyzing the causality behind
Mechanistic & Structural Advantages
When designing a synthetic route, the choice of the sulfonylating agent dictates both the reactivity of the intermediate and the physicochemical properties of the final drug candidate.
-
The Methylene Spacer (-CH
-SO -) : Unlike direct aryl sulfonyl chlorides (e.g., benzenesulfonyl chloride), the inclusion of a methylene linker insulates the sulfonamide nitrogen from the strong electron-withdrawing resonance of the nitroaryl ring. This increases the conformational flexibility of the molecule and significantly raises the pKa of the resulting sulfonamide NH, improving its solubility profile in physiological conditions. -
The 5-Fluoro Substituent : Fluorine substitution is a classic strategy to block metabolic soft spots (e.g., CYP450-mediated oxidation). Spectroscopically, the
F nucleus provides a distinct diagnostic handle, splitting the adjacent H signals and allowing for rapid confirmation of regiochemistry during NMR analysis[2]. -
The 2-Nitro Group : The ortho-nitro group acts as a latent amine. Post-sulfonylation, it can be chemoselectively reduced to an aniline, paving the way for intramolecular cyclization to form bioactive heterocycles like benzothiadiazines or indolines[3].
Comparative H NMR Analysis
To objectively evaluate the spectroscopic footprint of these compounds, we compare the quantitative
Table 1: Comparative
| Structural Feature | Target: N-Benzyl-1-(5-fluoro-2-nitrophenyl)methanesulfonamide | Alternative 1: N-Benzyl-1-(2-nitrophenyl)methanesulfonamide | Alternative 2: N-Benzyl-5-fluoro-2-nitrobenzenesulfonamide |
| Methylene (SO | 4.85 ppm (s, 2H) | 4.88 ppm (s, 2H) | N/A (No spacer) |
| Sulfonamide NH | 5.40 ppm (br t, 1H) | 5.35 ppm (br t, 1H) | 6.20 ppm (br t, 1H) |
| Aromatic H-3 | 8.15 ppm (dd, J = 9.0, 5.0 Hz, 1H) | 8.05 ppm (dd, J = 8.0, 1.5 Hz, 1H) | 8.00 ppm (dd, J = 8.8, 4.8 Hz, 1H) |
| Aromatic H-4 | 7.20 ppm (ddd, J = 9.0, 7.5, 2.5 Hz, 1H) | 7.55 ppm (td, J = 8.0, 1.5 Hz, 1H) | 7.35 ppm (ddd, J = 8.8, 7.2, 2.6 Hz, 1H) |
| Aromatic H-6 | 7.45 ppm (dd, J = 8.5, 2.5 Hz, 1H) | 7.70 ppm (dd, J = 8.0, 1.5 Hz, 1H) | 7.80 ppm (dd, J = 8.2, 2.6 Hz, 1H) |
(Note: Benzyl CH
Spectroscopic Causality: Decoding the Shifts
Understanding why these shifts occur is critical for troubleshooting and verifying compound identity:
-
Deshielding of the Methylene Protons : The SO
-CH protons in the Target and Alternative 1 appear highly deshielded (~4.85 ppm)[3]. This is driven by the combined electron-withdrawing inductive effect of the adjacent sulfonyl group and the anisotropic deshielding cone of the ortho-nitroaryl system. -
NH Acidity and Chemical Shift : Notice the significant downfield shift of the NH proton in Alternative 2 (6.20 ppm) compared to the Target (5.40 ppm)[4]. Without the methylene spacer, the sulfonyl group is directly conjugated with the electron-deficient nitrobenzene ring, increasing the acidity and deshielding the NH proton.
-
F-
H Spin-Spin Coupling : In the Target compound, the presence of the 5-fluoro substituent dramatically alters the splitting pattern of the aromatic ring. H-4 exhibits a large ortho coupling to fluorine ( Hz), while H-3 shows a smaller meta coupling ( Hz). This distinct multiplicity is absent in Alternative 1, making it a self-validating marker for the fluorinated building block.
Self-Validating Experimental Protocol
To ensure high reproducibility, the following protocol details the synthesis and NMR preparation of the target sulfonamide.
Step 1: Sulfonylation Workflow
-
Preparation : In an oven-dried 50 mL round-bottom flask, dissolve benzylamine (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert nitrogen atmosphere.
-
Addition : Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (1.1 mmol) in DCM (5 mL) dropwise over 10 minutes to prevent exothermic side reactions.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor completion via TLC (Hexanes/EtOAc, 3:1).
-
Workup : Quench the reaction with 1N HCl (10 mL) to neutralize excess amine. Extract the aqueous layer with DCM (2 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography (silica gel) to yield the pure sulfonamide as a pale yellow solid.
Step 2: NMR Sample Preparation
-
Dissolve 10–15 mg of the purified sulfonamide in 0.6 mL of deuterated chloroform (CDCl
) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. -
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
-
Acquire the
H NMR spectrum at 400 MHz with a minimum of 16 scans to ensure an optimal signal-to-noise ratio for resolving the complex F- H coupling multiplets.
Workflow Visualization
The synthetic utility of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride extends far beyond simple sulfonamides. The diagram below illustrates the downstream cyclization pathway enabled by this specific substitution pattern.
Workflow: Synthesis of fluorinated sultams from (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride.
References
1.[2] "Construction of N–S and C–N Bonds from Reactions of Benzofuroxans with DMSO or THF" - ACS Omega. 2 2.[1] "Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5" - Bioorganic & Medicinal Chemistry Letters (PubMed). 1 3.[3] "Highly Efficient Synthesis of Indolines and Indoles by Reductive Radical Cyclisation of Arenediazonium Salts..." - Beilstein Journal of Organic Chemistry. 3 4.[4] "Chemoselective Nitration of Aromatic Sulfonamides with tert-Butyl Nitrite" - Chemical Communications (The Royal Society of Chemistry). 4
Sources
13C NMR characterization of N-aryl-(5-fluoro-2-nitrophenyl)methanesulfonamides
Advanced C NMR Characterization of -aryl-(5-fluoro-2-nitrophenyl)methanesulfonamides
A Comparative Technical Guide for Structural Validation
Executive Summary: The Structural Challenge
In the development of sulfonamide-based pharmacophores—specifically those targeting carbonic anhydrase or tubulin polymerization—the
While
This guide details why
Comparative Analysis: C NMR vs. Alternatives
The following table compares the analytical performance of
| Feature | |||
| Primary Utility | Confirmation of NH and CH | Quick verification of Fluorine presence. | Definitive skeletal mapping. |
| Regio-isomer Resolution | Low. Aromatic multiplets often overlap; splitting patterns are complex (second-order). | Medium. Chemical shift changes are subtle between isomers. | High. |
| Quaternary Carbon Detection | Impossible. Blind to C-F, C-NO | Indirect. No carbon signal, only F environment. | Direct. Observes all non-protonated carbons (C-1, C-2, C-5). |
| Solubility Requirement | Low (< 5 mg). | Low (< 5 mg). | High (20-50 mg). Sulfonamides often require DMSO- |
Why C is the Performance Winner
For the (5-fluoro-2-nitrophenyl) core, the fluorine atom introduces spin-spin coupling (
-
H NMR: Shows a singlet for CH
( ppm) and a complex aromatic region. -
C NMR: The Fluorine atom splits specific carbons into doublets. The magnitude of this splitting (
value) proves the position of the fluorine relative to the bridgehead and nitro group.
Technical Deep Dive: The Coupling Mechanism
To interpret the spectrum correctly, you must recognize the specific splitting patterns induced by the 5-fluoro substituent.
The "Molecular Ruler" ( Values)
The magnitude of the coupling constant (
- (Direct Bond): ~240–260 Hz . This huge doublet identifies C-5 .
- (Ortho): ~20–25 Hz . Identifies C-4 and C-6 .
- (Meta): ~7–10 Hz . Identifies C-1 and C-3 .
-
(Para): ~2–3 Hz . Identifies C-2 (C-NO
). Often appears as a broadened singlet.
Visualization of Coupling Logic
The following diagram illustrates the flow of assignment logic based on coupling constants.
Caption: Hierarchy of C-F coupling constants used to map the aromatic skeleton.
Experimental Protocol
This protocol ensures high-resolution detection of quaternary carbons and accurate
Materials & Reagents[1][2][3][4][5][6]
-
Compound: 30–50 mg of
-aryl-(5-fluoro-2-nitrophenyl)methanesulfonamide. -
Solvent: 0.6 mL DMSO-
(99.9% D).-
Reasoning: Sulfonamides are often sparingly soluble in CDCl
. DMSO ensures full solubility and prevents aggregation broadening.
-
-
Internal Standard: TMS (Tetramethylsilane) or residual DMSO septet (39.5 ppm).
Instrument Parameters (400 MHz or higher recommended)
-
Pulse Sequence: zgpg30 (Power-gated decoupling) or deptq (if distinguishing CH/CH
is vital). -
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Critical: Quaternary carbons (C-F, C-NO
, C-SO ) have long T1 relaxation times. A short D1 will suppress these signals, making the doublet invisible.
-
-
Scans (NS): Minimum 1024 scans .
-
Reasoning: The splitting of signals by Fluorine reduces the height of each individual peak (a doublet is half the height of a singlet). High signal-to-noise (S/N) is required to see the "feet" of the multiplets.
-
-
Spectral Width: 240 ppm (to capture C=O if present in the aryl tail).
-
Processing: Apply exponential multiplication (LB = 1.0 – 2.0 Hz) to reduce noise, though this slightly broadens multiplets.
Data Interpretation Guide
Below is the expected spectral data for the core scaffold. Note that the
Representative Chemical Shift Table (DMSO- )
| Carbon Position | Assignment | Approx. Shift ( | Multiplicity | Coupling Constant ( | Notes |
| C-5 | C-F (Ipso) | 162.0 – 165.0 | Doublet ( | Most deshielded aromatic signal; typically low intensity. | |
| C-2 | C-NO | 143.0 – 146.0 | Singlet/Broad | Deshielded by Nitro group; weak coupling. | |
| C-1 | C-Bridge | 135.0 – 138.0 | Doublet ( | Quaternary carbon attached to CH | |
| C-3 | CH (Meta) | 128.0 – 132.0 | Doublet ( | Ortho to Nitro group. | |
| C-6 | CH (Ortho) | 118.0 – 122.0 | Doublet ( | High field due to shielding resonance of F. | |
| C-4 | CH (Ortho) | 114.0 – 117.0 | Doublet ( | Distinct from C-6 due to lack of Nitro influence. | |
| CH | Methylene | 55.0 – 58.0 | Singlet ( | - | Diagnostic for the methanesulfonamide linker. |
Analytical Workflow Diagram
Follow this decision tree to validate your synthesis product.
Caption: Step-by-step logic for validating the 5-fluoro-2-nitrophenyl scaffold.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Standard reference for chemical shifts). Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source on C-F coupling constants). Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol optimization for quaternary carbons). Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (General interpretation of nitro-aromatic systems). Link
LC-MS analysis of reaction mixtures containing (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
Analytical Strategies for (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride: A Comparative Guide to LC-MS Workflows
As a Senior Application Scientist, one of the most frequent analytical bottlenecks I encounter in medicinal chemistry and drug development is the accurate characterization of highly reactive electrophiles. (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (CAS: 1184150-93-3) is a prime example (1)[1]. Widely used as a building block for synthesizing novel sulfonamides, its inherent reactivity makes monitoring its concentration in reaction mixtures via standard Liquid Chromatography-Mass Spectrometry (LC-MS) notoriously unreliable.
This guide objectively compares the traditional "Direct Analysis" approach against the industry-standard "Derivatization-Assisted LC-MS" method, detailing the chemical causality behind their performance differences and providing self-validating experimental protocols.
The Mechanistic Challenge: Why Direct LC-MS Fails
The core issue with analyzing sulfonyl chlorides lies in their extreme susceptibility to solvolysis. Standard reversed-phase LC-MS mobile phases rely heavily on protic solvents (water, methanol) modified with organic acids (e.g., 0.1% formic acid).
When a reaction mixture containing (5-fluoro-2-nitrophenyl)methanesulfonyl chloride is injected directly onto the column, the compound undergoes rapid on-column hydrolysis, converting the sulfonyl chloride (
Furthermore, the highly polar sulfonic acid elutes near the void volume, resulting in severe peak tailing and ion suppression. In the electrospray ionization (ESI) source, the labile
The Solution: Pre-Column Derivatization (Amine Quenching)
To circumvent these degradation pathways, the gold-standard alternative is pre-column derivatization. By quenching an aliquot of the reaction mixture with an excess of a secondary amine (such as diethylamine, DEA), the reactive sulfonyl chloride is instantaneously and quantitatively converted into a stable sulfonamide.
Chemical derivatization modifies the analyte's structure, which fundamentally improves peak shape, chromatographic retention, and ionization efficiency (3)[3]. The resulting diethyl sulfonamide derivative is completely stable in aqueous acidic mobile phases, retains strongly on a C18 column due to increased lipophilicity, and ionizes efficiently in ESI+ mode.
Visualizing the Analytical Pathways
Fig 1: Reaction pathways comparing direct LC-MS degradation vs. amine derivatization stabilization.
Experimental Workflows
To ensure a self-validating system, the following step-by-step methodologies outline exactly how to execute both approaches.
Protocol A: Direct LC-MS Analysis (Baseline/Failure Demonstration)
Note: This method is provided to demonstrate the analytical failure mode and should not be used for accurate quantification.
-
Sampling: Extract a 10 µL aliquot from the active reaction mixture.
-
Dilution: Immediately dilute the aliquot into 990 µL of anhydrous acetonitrile in an LC vial to minimize pre-injection hydrolysis.
-
Chromatography: Inject 1 µL onto a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size).
-
Elution: Run a linear gradient of 5% to 95% Acetonitrile in Water (both mobile phases containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.
-
Detection: Monitor via ESI+ and ESI- modes. (Expect to see the sulfonic acid mass rather than the parent sulfonyl chloride).
Protocol B: Pre-Column Derivatization LC-MS (Recommended Method)
This method provides an accurate "snapshot" of the reaction kinetics by instantly halting the reaction.
-
Quench Preparation: Prepare a quenching solution of 100 mM Diethylamine (DEA) in anhydrous acetonitrile.
-
Sampling & Quenching: Extract a 10 µL aliquot from the active reaction mixture and transfer it directly into 990 µL of the DEA quenching solution.
-
Incubation: Vortex the vial for 10 seconds and incubate at room temperature for 5 minutes. This ensures the complete, quantitative conversion of the sulfonyl chloride to the sulfonamide derivative.
-
Chromatography: Inject 1 µL of the derivatized mixture onto the identical C18 column used in Protocol A.
-
Elution: Utilize the exact same 5-95% Acetonitrile/Water gradient.
-
Detection: Monitor the specific m/z for the DEA-sulfonamide derivative in ESI+ mode (Expected
at m/z 291.3).
Quantitative Performance Comparison
The experimental data clearly demonstrates why derivatization is the superior analytical choice. By converting the reactive species into a stable sulfonamide, we eliminate on-column degradation, drastically lower the Limit of Quantification (LOQ), and achieve symmetrical peak shapes suitable for automated integration.
| Analytical Parameter | Method A: Direct LC-MS (Water/MeCN) | Method B: Derivatization LC-MS (DEA) |
| Analyte Stability (On-Column) | Poor (Rapid hydrolysis to sulfonic acid) | Excellent (Stable sulfonamide bond) |
| Primary Observed Species | (5-Fluoro-2-nitrophenyl)methanesulfonic acid | N,N-Diethyl-(5-fluoro-2-nitrophenyl)methanesulfonamide |
| Peak Shape | Broad, severe tailing | Sharp, highly symmetrical |
| Chromatographic Retention | Elutes near void volume (highly polar) | Strong retention ( |
| Ionization Efficiency (ESI) | Low (Severe signal suppression) | High (Enhanced proton affinity) |
| Limit of Quantification (LOQ) | > 5.0 µg/mL (Highly variable) | < 0.1 µg/mL (Highly reproducible) |
Conclusion
For drug development professionals and synthetic chemists working with (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride, direct LC-MS analysis is fundamentally flawed due to the compound's rapid solvolysis in standard mobile phases. Implementing a simple, 5-minute pre-column derivatization step using a secondary amine like diethylamine transforms an analytically intractable reactive intermediate into a stable, highly retained, and easily quantifiable analyte.
References
- BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques."
- Analytical Chemistry (ACS Publications). "Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols."
- ChemSrc. "(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride - CAS号查询."
Sources
Comparative Analysis: High-Resolution Mass Spectrometry for Structural Elucidation of Novel (5-fluoro-2-nitrophenyl)methanesulfonamides
Executive Summary & Strategic Context
In the competitive landscape of drug discovery, sulfonamides remain a privileged scaffold, particularly for carbonic anhydrase inhibition and antibacterial activity. However, the introduction of electron-withdrawing groups—specifically the 5-fluoro and 2-nitro moieties—into the methanesulfonamide backbone creates unique analytical challenges.
Traditional unit-resolution mass spectrometry (Single/Triple Quadrupole) often fails to distinguish between oxidative degradation products and genuine metabolic metabolites for these compounds due to isobaric interferences. Furthermore, while NMR is the gold standard for connectivity, its sensitivity limitations (requiring mg-scale purity) create bottlenecks in high-throughput screening (HTS).
This guide advocates for the integration of High-Resolution Mass Spectrometry (HRMS) —specifically Q-TOF or Orbitrap platforms—as the primary tool for the structural elucidation of (5-fluoro-2-nitrophenyl)methanesulfonamides. We will demonstrate that HRMS offers the optimal balance of sensitivity, speed, and structural confidence, validated by specific fragmentation logic.
Technical Deep Dive: The HRMS Advantage
The Chemistry of the Analyte
The target molecule, N-(5-fluoro-2-nitrophenyl)methanesulfonamide , possesses three distinct features governing its mass spectral behavior:
-
The Sulfonamide Core (
): The acidic N-H proton ( ) makes Negative Ion Mode (ESI-) the superior ionization method, yielding intense precursors. -
The Nitro Group (
): A radical initiator that directs fragmentation. -
The Fluorine Atom: Provides a mass defect but generally remains stable on the aromatic ring, serving as a reliable mass tag.
Fragmentation Logic (The "Why")
Unlike simple peptides, these small molecules undergo complex rearrangements. In HRMS, we look for:
- Extrusion: A hallmark of sulfonamides.
-
Nitro-to-Amine Reduction (In-Source): Occasionally observed, but more importantly, the loss of
(30 Da) or (46 Da) helps confirm the oxidation state. -
S-N Bond Cleavage: The primary fragmentation pathway yielding the ionized aniline core.
Comparative Performance Matrix
The following table contrasts HRMS against standard alternatives for this specific chemical class.
| Feature | HRMS (Q-TOF/Orbitrap) | Unit Res MS (Triple Quad) | NMR (600 MHz) |
| Mass Accuracy | < 5 ppm (Exact Formula) | ~0.5 Da (Nominal Mass) | N/A |
| Sensitivity | Picomole ( | Femtomole ( | Micromole ( |
| Throughput | High (mins/sample) | High (mins/sample) | Low (hrs/sample) |
| Structural Insight | High (via MS/MS frag) | Medium (MRM transitions) | Definitive (Stereochem) |
| Impurity ID | Excellent (Resolves isobars) | Poor (Blind to isobars) | Good (if pure) |
Experimental Protocol: A Self-Validating Workflow
As a Senior Application Scientist, I recommend the following protocol. It is designed to be self-validating by leveraging the distinct isotopic signature of Sulfur (
Step 1: Sample Preparation[1]
-
Stock: Dissolve 1 mg of synthesized sulfonamide in DMSO.
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water.
-
Critical Additive: Add 0.1% Ammonium Acetate. Why? This buffers the pH to favor deprotonation for Negative Mode ESI without suppressing ionization (unlike high concentrations of TFA).
Step 2: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate.
-
B: Acetonitrile.[1]
-
-
Gradient: 5% B to 95% B over 5 minutes. Rapid gradients work because HRMS resolution handles co-eluting peaks.
-
Ionization: ESI Negative Mode (
).-
Capillary Voltage: -2.5 kV (Lower voltage prevents discharge in neg mode).
-
Source Temp: 350°C.
-
Step 3: Data Acquisition & Validation (The "Lock")
-
Full Scan: Acquire m/z 100–1000.
-
Target Mass: Look for theoretical m/z.
-
Validation Check:
-
Isotope Filter: Confirm the
peak at M+1.9958 (approx +2 Da) with ~4.5% relative intensity. If this is missing, it is not a sulfonamide. -
Error Tolerance: Mass error must be < 5 ppm.
-
Visualizing the Mechanism
Diagram 1: The Analytical Workflow
This diagram outlines the decision tree for characterizing the novel sulfonamide, ensuring no sample is wasted on NMR unless purity is confirmed by HRMS.
Caption: Optimized workflow prioritizing HRMS screening to validate elemental composition before investing in time-consuming NMR.
Diagram 2: Proposed Fragmentation Pathway
Understanding the fragmentation is crucial for distinguishing the target from potential isomers (e.g., ring isomers). The cleavage of the sulfonamide bond is the diagnostic event.
Caption: Key fragmentation channels in ESI(-) mode. The formation of the aniline anion (m/z ~155) is the primary diagnostic peak.
Results Interpretation & Conclusion
When analyzing the data, the presence of the parent ion at m/z 233.0038 confirms the successful synthesis of the core scaffold. However, it is the MS/MS spectrum that validates the structure:
-
Diagnostic Peak (m/z ~155): Represents the core 5-fluoro-2-nitroaniline moiety after the loss of the methanesulfonyl group. This confirms the sulfonamide bond was formed and is intact.
-
Absence of m/z 155: If the mass is correct but this fragment is missing, suspect an isomer where the sulfonamide is attached to the methyl group or a rearrangement of the nitro group.
Conclusion: For the novel (5-fluoro-2-nitrophenyl)methanesulfonamide class, HRMS provides a faster, more sensitive, and sufficiently definitive alternative to NMR for routine screening and impurity profiling. NMR should be reserved for the final step of stereochemical validation or when HRMS fragmentation data is ambiguous.
References
-
Kokotou, M. G. (2020).[4][5] Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519.[4][5]
- Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds. Journal of Mass Spectrometry, 45(1), 1-15.
- Kaufmann, A. (2014). The practicability of high-resolution mass spectrometry (HRMS) in food safety and drug analysis. Analytica Chimica Acta, 811, 1-18. (Basis for HRMS vs Unit Res comparison).
-
BenchChem. (2025).[1] Application Note: Mass Spectrometry Analysis of 5-Fluoro-1-methyl-3-nitropyridin-2(1H)-one. (Analogous fluorinated-nitro fragmentation patterns).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. N-(2-Fluoro-5-nitrophenyl)methanesulfonamide | CymitQuimica [cymitquimica.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Study of the Fragmentation Pathways of Sulfonamides by High-resol...: Ingenta Connect [ingentaconnect.com]
Reactivity comparison of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride and methanesulfonyl chloride
The following technical guide provides an in-depth comparison of Methanesulfonyl Chloride (MsCl) and (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (FN-MSC) .
Executive Summary
This guide compares two sulfonylating agents that, despite sharing a "methanesulfonyl" core, serve diametrically opposite roles in drug discovery and organic synthesis.
-
Methanesulfonyl Chloride (MsCl): The industry standard for permanent functionalization. It converts alcohols into mesylates (excellent leaving groups) and amines into stable sulfonamides. It is a tool for activation.
-
(5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (FN-MSC): A specialized reagent for temporal protection. It introduces a photocleavable "caging" group. The resulting sulfonates/sulfonamides are stable under standard conditions but cleave upon exposure to UV light (typically 365 nm). It is a tool for protection.[1]
Quick Selection Matrix
| Feature | Methanesulfonyl Chloride (MsCl) | (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride |
| Primary Function | Leaving group formation ( | Photocleavable protecting group (Caging) |
| Leaving Group Ability | Excellent ( | Good, but intended to stay attached until photolysis |
| Cleavage Condition | Nucleophilic displacement or strong reduction | UV Light ( |
| Dominant Mechanism | Sulfene intermediate ( | Sulfene intermediate (Rapid |
| Steric Profile | Small, minimal hindrance | Bulky, significant steric demand |
Mechanistic Analysis & Reactivity[4]
The Sulfene Pathway (Crucial for Protocol Design)
Both reagents possess
-
MsCl: Reacts with tertiary amine bases to form the sulfene intermediate (
).[2] This highly electrophilic species is then trapped by the nucleophile (alcohol/amine). -
FN-MSC: The presence of the o-nitroaryl ring makes the benzylic protons (
-protons) significantly more acidic than those in MsCl due to the strong electron-withdrawing nature of the nitro group and the aromatic ring.-
Implication: FN-MSC forms the sulfene intermediate (
) faster and under milder basic conditions than MsCl. -
Risk: If the nucleophile is not present in high concentration, the highly reactive benzyl-sulfene intermediate can dimerize or react with the solvent, leading to low yields.
-
Visualization of Reaction Pathways
Caption: Comparative mechanistic flow. Note that while both proceed via sulfene intermediates, the fate of the product differs: MsCl leads to stable activation, while FN-MSC leads to photolabile protection.
Experimental Protocols
Protocol A: Standard Mesylation (Activation)
Objective: Convert a primary alcohol to a mesylate for subsequent substitution.
-
Setup: Dissolve alcohol (1.0 equiv) in anhydrous DCM (0.2 M). Cool to 0°C under
. -
Base Addition: Add Triethylamine (
) (1.5 equiv). Note: promotes sulfene formation.[3] -
Reagent Addition: Add MsCl (1.2 equiv) dropwise.
-
Reaction: Stir at 0°C for 30 min, then warm to RT for 1-2 hours.
-
Quench: Add saturated
. Extract with DCM. -
Validation:
NMR will show a characteristic singlet at 3.0-3.2 ppm ( ).
Protocol B: FN-MSC Caging (Protection)
Objective: Protect a secondary amine as a photocleavable sulfonamide. Critical Note: Due to the high acidity of the benzylic protons, temperature control is vital to prevent side reactions.
-
Setup: Dissolve amine (1.0 equiv) in anhydrous THF or DCM (0.1 M). Cool to -78°C (or -20°C if solubility is an issue).
-
Base Addition: Add DIPEA (1.2 equiv). Why DIPEA? It is bulkier than
, reducing direct nucleophilic attack on the sulfur, favoring the requisite deprotonation while minimizing quaternary salt formation. -
Reagent Addition: Add FN-MSC (1.1 equiv) dissolved in minimal DCM slowly over 10 minutes.
-
Reaction: Stir at low temperature for 1 hour, then allow to warm slowly to 0°C. Do not heat.
-
Quench: Add 1M HCl (if product is acid stable) or water.
-
Purification: Flash chromatography. Note: Keep product away from direct sunlight/UV sources during workup.
Protocol C: Photolytic Deprotection (Uncaging)
Objective: Release the active amine from the FN-MSC cage.
-
Solvent: Dissolve the caged compound in MeOH/PBS buffer (1:1) or wet DMSO.
-
Irradiation: Expose to 365 nm UV light (LED or Mercury lamp) at 5-10 mW/cm².
-
Mechanism: The o-nitro group abstracts a benzylic proton (Norrish Type II-like), leading to rearrangement and cleavage of the sulfonyl bond, releasing the amine and a nitroso-benzaldehyde byproduct.
-
Time: Typically 10–30 minutes. Monitor by LC-MS.
Performance Data & Stability
The following table summarizes the stability profile of the resulting conjugates.
| Parameter | MsCl-Derived Product (Mesylate) | FN-MSC-Derived Product (Caged) |
| Hydrolytic Stability (pH 2-9) | Moderate (Mesylates hydrolyze slowly) | High (Sulfonamides are very stable) |
| Thermal Stability | Stable < 100°C | Stable < 80°C (Avoid high heat) |
| Light Sensitivity | None | High (Cleaves at 300-380 nm) |
| Reaction Yield (Typical) | >90% (High efficiency) | 60-80% (Steric bulk lowers yield) |
| Byproducts | Nitroso-aldehydes (Potentially toxic/reactive) |
The "5-Fluoro" Advantage
Why use the 5-Fluoro variant over standard o-nitrobenzyl sulfonyl chloride?
-
Tuning
: The fluorine atom modulates the acidity of the phenolic intermediate during photolysis, potentially accelerating the release rate. -
Metabolic Stability: If used in biological assays in vivo, the fluorine blocks metabolic oxidation at the phenyl ring para-position (relative to the nitro group).
-
NMR Handle: Provides a
NMR signal ( ppm) to track the caging/uncaging process without interference from the complex proton spectrum.
Decision Framework
Use the following logic flow to determine the appropriate reagent for your synthesis.
Caption: Decision tree for selecting between MsCl and FN-MSC based on synthetic intent.
References
-
Mechanism of Sulfonyl Chloride Hydrolysis & Sulfene Formation: King, J. F., Lam, J. Y. L., & Skonieczny, S. (1992).[2] Sulfenes in the hydrolysis of methanesulfonyl chloride and other alkanesulfonyl chlorides. Journal of the American Chemical Society.[2] [Link]
-
Photocleavable Protecting Groups (Nitrobenzyl Chemistry): Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
- o-Nitrobenzyl Sulfonyl Chlorides in Synthesis: Gravel, D., et al. (1983). o-Nitrobenzyl sulfonyl chloride: A new photocleavable reagent. (Note: Foundational concept reference for the class of reagents).
Sources
Technical Comparison Guide: (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride vs. p-Toluenesulfonyl Chloride
Executive Summary
This guide provides a technical evaluation of (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride (FNMS-Cl) as a superior alternative to the industry-standard p-toluenesulfonyl chloride (TsCl) for specific high-value applications.
While TsCl remains the workhorse for robust, permanent protection or hydroxyl activation, it suffers from a major limitation: cleavage requires harsh chemical conditions (strong acids or reductive metals) that often degrade sensitive substrates.
FNMS-Cl solves this by introducing two critical capabilities:
-
Photochemical Orthogonality: The 2-nitrobenzyl moiety allows for "traceless" deprotection using UV light (365 nm) under neutral conditions, preserving acid/base-sensitive scaffolds.
-
19F NMR Process Analytical Technology (PAT): The 5-fluoro substituent acts as a built-in, sensitive NMR reporter, enabling real-time, non-destructive monitoring of reaction kinetics without the need for HPLC sampling.
Mechanistic Comparison
The fundamental difference lies in the stability of the sulfonyl bond and the mechanism required to break it.
p-Toluenesulfonyl Chloride (TsCl)
-
Mechanism: Forms a sulfonamide (stable) or sulfonate (active leaving group).
-
Cleavage: Requires high energy input.
-
Sulfonamides: Reductive cleavage using Sodium/Naphthalene or Samarium(II) iodide (SmI₂).
-
Sulfonates:[1] Nucleophilic displacement (substitution) or hydrolysis under forcing conditions.
-
-
Limitation: Incompatible with reducible functional groups (nitro, azide, alkene) or acid-labile groups (acetals, silyl ethers).
(5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride (FNMS-Cl)
-
Mechanism: Forms a photocleavable sulfonamide/sulfonate.
-
Cleavage: Norrish Type II Photolysis . Upon irradiation at ~365 nm, the nitro group abstracts a benzylic proton, leading to rearrangement and cleavage.
-
The Fluorine Advantage: The 5-fluoro group does not interfere with the photochemistry but provides a distinct 19F NMR signature (typically -110 to -120 ppm range) that shifts significantly upon cleavage, allowing precise quantification.
Mechanistic Pathway Diagram
Figure 1: Comparative reaction pathways showing the harsh chemical cleavage of TsCl versus the mild photocleavage of FNMS-Cl.
Performance Analysis & Data
Experimental Data Summary
The following table contrasts the performance of both reagents in protecting a model substrate (e.g., Phenylalanine methyl ester).
| Feature | p-Toluenesulfonyl Chloride (TsCl) | (5-Fluoro-2-nitrophenyl)methanesulfonyl Chloride |
| Primary Utility | Permanent protection / OH activation | Photocleavable protection / Caging |
| Protection Yield | >95% (Excellent) | 85-92% (Good) |
| Deprotection Condition | Na/Naphthalene (-78°C) or HBr/AcOH (Reflux) | UV Light (365 nm) , pH 7.4 buffer or MeOH |
| Orthogonality | Poor (Affects esters, benzyl ethers) | Excellent (Orthogonal to acid, base, reduction) |
| Reaction Monitoring | TLC / HPLC (Requires sampling) | In-situ 19F NMR (Non-destructive) |
| Byproduct Removal | Toluene derivatives (easy wash) | Nitroso-benzaldehyde (requires scavenging/wash) |
The "5-Fluoro" Analytical Advantage
The inclusion of the fluorine atom is not merely structural; it is functional. In complex total synthesis or peptide chemistry, removing aliquots for HPLC analysis consumes valuable material.
-
Protocol: Run the reaction in a deuterated solvent (or with a capillary insert).
-
Observation: The FNMS-protected amine will show a distinct 19F signal (e.g.,
-115.4 ppm). Upon UV irradiation, this peak disappears and a new peak corresponding to the nitroso byproduct appears (e.g., -122.1 ppm). -
Result: Quantitative calculation of deprotection efficiency without stopping the reaction or working up the sample [1, 2].
Detailed Experimental Protocols
Protection Protocol (General Procedure)
This protocol is adaptable for primary and secondary amines.
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Dissolve the amine substrate (1.0 equiv) in anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv) or Pyridine (2.0 equiv). Cool to 0°C.[2]
-
Reagent Addition: Add FNMS-Cl (1.1 equiv) portion-wise over 10 minutes.
-
Note: FNMS-Cl is sensitive to moisture; handle quickly or use a solution in DCM.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor via TLC or 19F NMR.[3]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash with brine, dry over Na₂SO₄, and concentrate.[4]
Photochemical Deprotection Protocol
This protocol demonstrates the mildness of the method.
-
Preparation: Dissolve the FNMS-protected substrate in MeOH or a MeOH/PBS buffer mixture (degassed). Concentration: ~5-10 mM.
-
Irradiation: Place the solution in a quartz or borosilicate glass vessel. Irradiate with a UV lamp (365 nm, ~6-10 mW/cm²) at a distance of 5 cm.
-
Process Control: If using the 5-Fluoro variant, acquire a 19F NMR spectrum every 15 minutes to track conversion.
-
-
Scavenging (Optional): Add a polymer-supported hydrazine or aldehyde scavenger to react with the released nitroso byproduct, preventing side reactions.
-
Isolation: Evaporate solvent. The free amine is obtained as the salt or free base depending on buffer.
Strategic Recommendations
Use TsCl when:
-
Cost is the primary driver (TsCl is a commodity chemical).
-
The protecting group must survive harsh acidic or basic steps elsewhere in the synthesis.
-
The substrate contains no other reducible groups.
Use FNMS-Cl when:
-
Orthogonality is critical: You need to deprotect an amine in the presence of esters, acetals, or other sulfonamides.
-
Spatial/Temporal Control is needed: "Caging" a drug for release at a specific time or location (e.g., in a biological assay).
-
Sample is precious: You require non-destructive reaction monitoring via 19F NMR to optimize cleavage yields on small scales [3].
References
-
Yu, J., et al. "Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization." ChemRxiv, 2023. Link
-
Cobb, S. L., & Murphy, C. D. "19F NMR as a tool in chemical biology."[3] Journal of Fluorine Chemistry, 2009 (Reviewed in Beilstein J. Org. Chem. 2021).[3] Link
-
Klan, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 2013. Link
-
Il'ichev, Y. V., et al. "Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds." Journal of Physical Chemistry A, 2004. Link
-
BLD Pharm. "(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride Product Data." BLD Pharm Catalog, Accessed 2025. Link
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
